Dehydrovomifoliol
Description
This compound has been reported in Sanicula lamelligera, Prunus persica, and other organisms with data available.
isolated from Litsea sessilis; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,16H,8H2,1-4H3/b6-5+/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRYPZMXNLLZFH-URWSZGRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC([C@]1(/C=C/C(=O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15764-81-5, 39763-33-2 | |
| Record name | Dehydrovomifoliol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015764815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydrovomifoliol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039763332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEHYDROVOMIFOLIOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J9E6P8K84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dehydrovomifoliol Biosynthesis in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrovomifoliol, a C13-norisoprenoid apocarotenoid, is a secondary metabolite found across the plant kingdom, contributing to the aromatic profile of many fruits and flowers and possessing various biological activities. Understanding its biosynthesis is crucial for applications in agriculture, flavor and fragrance industries, and pharmacology. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants. It details the precursor molecules, key enzymatic steps, and proposes a complete pathway based on current scientific understanding. This guide also includes detailed experimental protocols for pathway elucidation and quantitative data where available, presented in a structured format for clarity and comparative analysis.
Introduction
C13-norisoprenoids are a class of aromatic compounds derived from the degradation of C40 carotenoids. This compound is a prominent member of this family, recognized for its contribution to the characteristic aromas of various plants and its potential biological activities. Its biosynthesis is a multi-step enzymatic process initiated by the oxidative cleavage of carotenoid precursors. This guide will delve into the core aspects of this pathway, providing researchers with the foundational knowledge and practical methodologies to study this fascinating area of plant biochemistry.
The Core Biosynthetic Pathway
The biosynthesis of this compound is not a de novo process but rather a catabolic pathway originating from C40 carotenoids. The pathway can be broadly divided into two main stages:
-
Oxidative Cleavage of Carotenoid Precursors: The initial and rate-limiting step involves the specific cleavage of a C40 carotenoid by a Carotenoid Cleavage Dioxygenase (CCD) enzyme.
-
Modification of the C13 Intermediate: The resulting C13-norisoprenoid precursor undergoes a series of enzymatic modifications, including reduction and oxidation steps, to yield this compound.
Precursor Molecules: The C40 Carotenoid Pool
The journey to this compound begins with the diverse pool of C40 carotenoids synthesized in plant plastids via the methylerythritol 4-phosphate (MEP) pathway. Key carotenoids that serve as substrates for the biosynthesis of C13-norisoprenoids include:
-
Zeaxanthin: A major xanthophyll, strongly implicated as a primary precursor.
-
Lutein: Another abundant xanthophyll that can also be cleaved to produce C13-norisoprenoids.
-
β-Carotene: A hydrocarbon carotenoid that can be a substrate for CCD enzymes.
-
Violaxanthin and Neoxanthin: Epoxycarotenoids that are also potential precursors.
Key Enzyme: Carotenoid Cleavage Dioxygenase 1 (CCD1)
The pivotal step in the formation of the C13 backbone of this compound is the oxidative cleavage of the C40 carotenoid precursor. This reaction is primarily catalyzed by Carotenoid Cleavage Dioxygenase 1 (CCD1) .
-
Enzyme Class: Dioxygenase
-
Substrate Specificity: CCD1 exhibits broad substrate specificity, cleaving various carotenoids at the 9,10 and 9',10' double bonds .
-
Reaction: The symmetrical cleavage of a carotenoid like zeaxanthin by CCD1 yields two molecules of a C13 ketone and a C14 dialdehyde. The cleavage of zeaxanthin at these positions is hypothesized to produce 3-hydroxy-β-ionone , a key C13 intermediate in the this compound pathway.
Proposed Downstream Enzymatic Conversions
Following the initial cleavage by CCD1, the resulting C13 intermediate, likely 3-hydroxy-β-ionone, undergoes further enzymatic modifications to form this compound. While the specific enzymes for these steps have not been definitively characterized for this compound, a plausible pathway can be proposed based on known biochemical reactions in plants.
-
Reduction of the Ketone: The keto group at C-9 of the 3-hydroxy-β-ionone precursor is likely reduced to a hydroxyl group. This reaction is probably catalyzed by a short-chain dehydrogenase/reductase (SDR) or an alcohol dehydrogenase (ADH) . This step would result in the formation of vomifoliol.
-
Oxidation to a Ketone: Subsequently, the hydroxyl group at the C-4' position of the vomifoliol intermediate is oxidized to a ketone to form this compound. This oxidation could be carried out by a dehydrogenase .
Quantitative Data
Currently, there is a scarcity of published quantitative data specifically detailing the enzyme kinetics and in planta metabolite concentrations for the this compound biosynthesis pathway. The following table summarizes general quantitative information related to C13-norisoprenoid formation, which provides a valuable context for this compound research.
| Parameter | Organism/System | Value/Range | Reference(s) |
| Substrate Specificity of CCD1 | Vitis vinifera (Grape) | Cleaves zeaxanthin | [1] |
| Morus notabilis (Mulberry) | Cleaves β-carotene, zeaxanthin, lutein | [2] | |
| Optimal pH for CCD1 activity | Morus notabilis | 8.4 | [2] |
| Optimal Temperature for CCD1 activity | Morus notabilis | 35°C | [2] |
| Concentration of C13-norisoprenoids in Grapes | Vitis vinifera | ng/L to µg/L range | [1][3] |
Experimental Protocols
The elucidation of the this compound biosynthesis pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Assay for Carotenoid Cleavage Dioxygenase (CCD1) Activity
This protocol is designed to express and purify recombinant CCD1 and then assess its ability to cleave carotenoid substrates to produce C13-norisoprenoids.
4.1.1. Expression and Purification of Recombinant CCD1
-
Gene Cloning: Amplify the full-length coding sequence of a candidate CCD1 gene from plant cDNA and clone it into a suitable bacterial expression vector (e.g., pET vector with a His-tag).
-
Heterologous Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow the bacterial culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (0.1-1.0 mM) and continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme) and lyse the cells by sonication on ice.
-
Protein Purification: Centrifuge the lysate to pellet cell debris. Purify the His-tagged CCD1 from the supernatant using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography according to the manufacturer's instructions. Elute the purified protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Protein Verification: Confirm the purity and size of the recombinant protein using SDS-PAGE.
4.1.2. Enzymatic Assay
-
Reaction Mixture Preparation: In a light-protected microcentrifuge tube, prepare the following reaction mixture:
-
100 mM Tris-HCl buffer (pH 7.5)
-
1 mM FeSO4
-
4 mM Ascorbate
-
20 µg Catalase
-
10-50 µM Carotenoid substrate (e.g., zeaxanthin, dissolved in a small amount of acetone or a detergent like Triton X-100 to aid solubility)
-
1-5 µg of purified recombinant CCD1
-
Nuclease-free water to a final volume of 200 µL.
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours in the dark.
-
Reaction Termination and Product Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex vigorously and centrifuge to separate the phases. Collect the upper organic phase. Repeat the extraction twice.
-
Analysis: Dry the pooled organic phases under a stream of nitrogen gas. Resuspend the residue in a small volume of a suitable solvent (e.g., hexane or methanol) for analysis by GC-MS or LC-MS.
Protocol 2: Heterologous Expression of the this compound Biosynthesis Pathway in Yeast
This protocol allows for the functional characterization of candidate genes involved in the downstream modification of the C13-norisoprenoid precursor.
-
Yeast Strain and Vectors: Use a Saccharomyces cerevisiae strain engineered to produce the C13 precursor (e.g., 3-hydroxy-β-ionone). This can be achieved by expressing the plant CCD1 gene in a yeast strain that produces zeaxanthin. Use yeast expression vectors (e.g., pYES-DEST52) for cloning the candidate downstream enzyme genes (e.g., alcohol dehydrogenases).
-
Gene Cloning and Yeast Transformation: Clone the candidate genes into the yeast expression vectors. Transform the constructs into the precursor-producing yeast strain using the lithium acetate method.
-
Culture and Induction: Grow the transformed yeast in a selective medium. Induce gene expression by transferring the cells to a medium containing galactose.
-
Metabolite Extraction: After 48-72 hours of induction, harvest the yeast cells by centrifugation. Extract the metabolites from the cell pellet and the culture medium using ethyl acetate.
-
Analysis: Analyze the extracts by GC-MS or LC-MS to identify the formation of this compound and any intermediates.
Protocol 3: Quantification of this compound in Plant Tissues by GC-MS
This protocol provides a method for the quantitative analysis of this compound in plant samples.
-
Sample Preparation: Freeze-dry the plant tissue and grind it into a fine powder.
-
Extraction: Extract a known amount of the powdered tissue (e.g., 100 mg) with a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol) containing an internal standard (e.g., a deuterated analog of a related compound). Use sonication or shaking for efficient extraction.
-
Purification: Centrifuge the extract to remove solid debris. The supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.
-
GC-MS Analysis:
-
Derivatization (optional but recommended): Silylate the hydroxyl group of this compound using a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to improve its volatility and chromatographic behavior.
-
Injection: Inject the derivatized or underivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
GC Conditions: Use a temperature program that allows for the separation of this compound from other compounds (e.g., initial temperature 60°C, ramp to 280°C).
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode, monitoring characteristic ions of this compound and the internal standard.
-
-
Quantification: Generate a calibration curve using authentic standards of this compound. Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.
Mandatory Visualizations
This compound Biosynthesis Pathway
Caption: Proposed biosynthesis pathway of this compound from carotenoid precursors.
Experimental Workflow for CCD1 In Vitro Assay
Caption: Workflow for the in vitro functional characterization of CCD1.
Conclusion
The biosynthesis of this compound in plants is a fascinating example of how primary metabolites like carotenoids are repurposed to create a diverse array of secondary metabolites with important ecological and economic roles. While the initial cleavage of carotenoids by CCD1 is a well-supported starting point, further research is needed to definitively identify and characterize the downstream enzymes responsible for the subsequent modifications. The experimental protocols outlined in this guide provide a robust framework for researchers to elucidate the remaining steps of this pathway, quantify the metabolites involved, and ultimately pave the way for the biotechnological production of this compound and other valuable C13-norisoprenoids.
References
Dehydrovomifoliol: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrovomifoliol is a naturally occurring apocarotenoid, a class of organic compounds derived from the enzymatic or oxidative cleavage of carotenoids. It is of significant interest to the scientific community due to its diverse and promising biological activities, including phytotoxic, allelopathic, and potential therapeutic properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailing its presence in terrestrial plants and a specific microbial species. Furthermore, this guide outlines detailed experimental protocols for its isolation and purification, presenting quantitative data in a clear, comparative format. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources and Yields of this compound
This compound has been isolated from a variety of terrestrial plants and has also been identified as a metabolic product of a specific bacterium. To date, extensive literature searches have not revealed any confirmed marine sources of this compound. The quantitative yields of this compound from some of its most well-documented sources are summarized in the table below.
| Natural Source | Part of Organism Used | Extraction Method | Yield | Purity |
| Artemisia frigida Willd. | Aerial parts | Ethanolic extraction followed by liquid-liquid partitioning and multiple chromatographic steps | 5.2 mg from 2.2 kg of dried plant material | >98% (by HPLC) |
| Nitraria sibirica Pall. | Leaves | Crude sample obtained through undisclosed methods | 23 mg from 1 g of crude sample | 95% (by HPLC) |
| Rhodococcus sp. P1Y | Bacterial culture | Biotransformation of abscisic acid followed by preparative HPLC | Not specified | High purity for structural elucidation |
| Albizia richardiana | Leaves | Activity-guided fractionation of aqueous methanol extract | Not specified | High purity for structural elucidation |
| Dregea volubilis | Leaves | Not specified | Not specified | High purity for structural elucidation |
| Polygonum chinense | Whole plant | Activity-guided fractionation of aqueous methanol extracts | Not specified | High purity for structural elucidation |
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. Below are detailed methodologies for its extraction and purification from well-documented plant and microbial sources.
Isolation from Artemisia frigida Willd.
The following protocol is based on a bioassay-guided isolation method:
-
Extraction:
-
Air-dry and powder the aerial parts of A. frigida (2.2 kg).
-
Immerse the powdered material in 95% aqueous ethanol (EtOH) four times, for 3 hours each time.
-
Concentrate the combined EtOH extracts under reduced pressure.
-
-
Liquid-Liquid Partitioning:
-
Suspend the concentrated extract in water.
-
Sequentially partition the aqueous suspension with petroleum ether, methylene dichloride (CH2Cl2), ethyl acetate, and n-butanol.
-
-
Column Chromatography (Silica Gel):
-
Subject the CH2Cl2 fraction (26.9 g), which shows activity, to silica gel column chromatography (200–300 mesh).
-
Elute the column with a gradient of petroleum ether:ethyl acetate (from 1:0 to 0:1) to yield seven fractions (Fr. A–G).
-
-
Column Chromatography (MCI Gel):
-
Separate the active fraction, Fr. E, using an MCI gel column.
-
Elute with a gradient of methanol (MeOH):water (H2O) (from 40:60 to 90:20) to obtain seven major sub-fractions (Fr. E1–E7).
-
-
Semi-preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify sub-fraction Fr. E7 by semi-preparative HPLC.
-
Column: C18 stationary phase.
-
Mobile Phase: Isocratic elution with MeOH:H2O (41:59).
-
Flow Rate: 2.0 mL/min.
-
Detection: UV detector.
-
This compound is collected at a retention time of approximately 26.0 minutes, yielding 5.2 mg of the pure compound.
-
Isolation from Nitraria sibirica Pall.
This protocol utilizes High-Speed Counter-Current Chromatography (HSCCC) for efficient purification:
-
Preparation of Crude Sample:
-
The method for obtaining the initial crude sample from the leaves of N. sibirica is not detailed in the source literature. It is presumed that a solvent extraction and preliminary purification were performed.
-
-
High-Speed Counter-Current Chromatography (HSCCC):
-
Instrument: TBE-300A HSCCC instrument.
-
Two-Phase Solvent System: Prepare a mixture of n-hexane:ethyl acetate:methanol:water in a 1:5:1:5 volume ratio.
-
Stationary Phase: The upper organic phase of the solvent system.
-
Mobile Phase: The lower aqueous phase of the solvent system.
-
Procedure:
-
Fill the multilayer coiled column entirely with the stationary phase.
-
Rotate the column at 850 rpm.
-
Dissolve 1 g of the crude sample in 20 mL of a mixture of the upper and lower phases and inject it into the column.
-
Pump the mobile phase into the column at a flow rate of 2.0 mL/min.
-
-
Detection and Collection:
-
Monitor the effluent with a UV detector at 254 nm.
-
Collect the fractions corresponding to the peak of interest. This process yields 23 mg of (S)-dehydrovomifoliol with a purity of 95%.
-
-
Isolation from Rhodococcus sp. P1Y via Biotransformation
This protocol describes the isolation of this compound as a metabolic product of abscisic acid (ABA) by the bacterium Rhodococcus sp. P1Y.[1]
-
Bacterial Culture and Biotransformation:
-
Cultivate the rhizosphere bacterium Rhodococcus sp. P1Y in a suitable medium.
-
Introduce abscisic acid into the culture as a sole carbon source for assimilation and biotransformation.[1]
-
Monitor the culture for the production of ABA metabolites.
-
-
Extraction of Metabolites:
-
After an appropriate incubation period, harvest the bacterial culture.
-
Separate the bacterial cells from the culture medium by centrifugation.
-
Extract the metabolites from the culture supernatant using a suitable organic solvent (e.g., ethyl acetate).
-
-
Purification by Preparative HPLC:
-
Concentrate the organic extract and dissolve the residue in a suitable solvent for HPLC.
-
Perform preparative HPLC to isolate the this compound.
-
The specific column, mobile phase, and gradient conditions would need to be optimized based on the complexity of the extract. The pure compound is collected for structural elucidation.[1]
-
Experimental Workflow for this compound Isolation
The following diagram illustrates a general workflow for the isolation and purification of this compound from a plant source.
Caption: General workflow for this compound isolation.
Conclusion
This technical guide has summarized the current knowledge on the natural sources and isolation of this compound. While it is found in a range of terrestrial plants and can be produced by a specific bacterium, there is a notable absence of reported marine sources in the scientific literature. The detailed experimental protocols provided for its isolation from Artemisia frigida and Nitraria sibirica, along with the general workflow, offer a practical resource for researchers. The quantitative data presented in a structured format allows for a clear comparison of yields from different sources. As research into the therapeutic potential of this compound continues, the information compiled in this guide will be instrumental for scientists and professionals in the fields of natural product chemistry and drug development, facilitating further investigation into this promising bioactive compound.
References
Dehydrovomifoliol: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrovomifoliol is a naturally occurring apocarotenoid with significant biological activities, making it a molecule of interest for researchers in various scientific disciplines, including pharmacology and drug development. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, presenting key data in a structured format, detailing experimental protocols for its isolation and characterization, and visualizing relevant biological pathways.
Chemical Structure and Properties
This compound, with the chemical formula C₁₃H₁₈O₃, is a sesquiterpenoid belonging to the class of megastigmane derivatives.[1][2] Its systematic IUPAC name is (4S)-4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one for the (S)-enantiomer and (4R)-4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one for the (R)-enantiomer.[3] The molecule possesses a chiral center at the C-6 position, leading to the existence of two enantiomers: (+)-(S)-Dehydrovomifoliol and (-)-(R)-Dehydrovomifoliol.[3]
dot
References
Dehydrovomifoliol: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrovomifoliol is a naturally occurring sesquiterpenoid, a class of organic compounds derived from three isoprene units.[1] It is found in a variety of plants, including Artemisia frigida, Nitraria sibirica, and Solanum lyratum, and is of significant interest to the scientific community due to its diverse biological activities.[2][3] These activities include potential therapeutic applications in metabolic disorders such as nonalcoholic fatty liver disease (NAFLD). This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation, and an in-depth look at its known biological signaling pathways.
Physical and Chemical Properties
This compound typically presents as a crystalline substance that can range from pale yellow to colorless.[2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₈O₃ | [2] |
| Molecular Weight | 222.28 g/mol | [2] |
| Appearance | Pale yellow to colorless crystalline solid | [2] |
| Melting Point | 108-112 °C | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Practically insoluble in water. | [2] |
| Optical Rotation | [α]D +142.7 (c, 0.78 in MeOH) | [2] |
| LogP | 0.5 | [2] |
Spectroscopic Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques. While complete assigned spectral data is not consistently available across public databases, the following table summarizes the available information.
| Technique | Data | Source(s) |
| Mass Spectrometry (MS) | High-resolution ESI-MS (negative-ion mode) shows an ion at m/z 221.1176 [M−H]⁻, consistent with the molecular formula C₁₃H₁₇O₃. | [3] |
| ¹H NMR | Data has been recorded in CDCl₃ and other solvents, but a complete, assigned spectrum is not readily available in public databases. | [4][5] |
| ¹³C NMR | Spectra are available in databases, but a complete, assigned list of chemical shifts is not consistently public. | [2][6] |
| Infrared (IR) Spectroscopy | IR spectra have been used for characterization, though specific peak assignments are not widely published. | [4] |
| Ultraviolet (UV) Spectroscopy | UV spectra have been recorded, with one source indirectly suggesting a maximum absorption at 254 nm in the context of chromatographic detection. | [3] |
Experimental Protocols
Isolation of (S)-dehydrovomifoliol from Nitraria sibirica Pall. by High-Speed Counter-Current Chromatography (HSCCC)
This protocol describes an effective method for the separation and purification of (S)-dehydrovomifoliol.[3]
1. Sample Preparation:
-
Dried leaves of Nitraria sibirica Pall. (325 g) are wetted with an 8% ammonia solution.
-
The wetted leaves are then percolated with chloroform at room temperature for 2 days.
-
The extracts are combined and evaporated to dryness under reduced pressure to yield the crude sample.
2. HSCCC Procedure:
-
Apparatus: A high-speed counter-current chromatograph (e.g., Model TBE–300A) is used.
-
Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:5:1:5 is prepared and equilibrated at room temperature. The upper phase is used as the stationary phase, and the lower phase is the mobile phase.
-
Operation:
-
The column is first filled with the upper stationary phase.
-
The apparatus is then rotated at 850 rpm while the lower mobile phase is pumped into the column at a flow rate of 2.0 mL/min.
-
After the mobile phase emerges and hydrodynamic equilibrium is established, the crude sample (dissolved in a mixture of the upper and lower phases) is injected.
-
-
Detection: The effluent is monitored by a UV detector at a wavelength of 254 nm.[3]
-
Fraction Collection: Fractions are collected based on the chromatogram, and the fractions containing the target compound are combined and evaporated.
3. Purity Analysis:
-
The purity of the isolated (S)-dehydrovomifoliol is determined by High-Performance Liquid Chromatography (HPLC).
Biological Activity and Signaling Pathways
This compound has been shown to modulate key signaling pathways involved in cellular metabolism, particularly in the context of nonalcoholic fatty liver disease (NAFLD).
Inhibition of the AKT/mTOR Signaling Pathway
This compound acts as a dual inhibitor of AKT and mTOR.[4] In NAFLD, the AKT/mTOR pathway is often hyperactivated, leading to increased lipogenesis. This compound has been found to downregulate the expression of E2F transcription factor 1 (E2F1), a key gene in the progression of NAFLD.[4] The downregulation of E2F1 leads to the inactivation of the AKT/mTOR signaling cascade, which in turn helps to ameliorate the abnormal fat metabolism characteristic of NAFLD.[4]
Activation of the PPARα-FGF21 Pathway
This compound has also been demonstrated to alleviate oleic acid-induced lipid accumulation in hepatocytes through the activation of the peroxisome proliferator-activated receptor-alpha (PPARα) and fibroblast growth factor 21 (FGF21) pathway. PPARα is a crucial regulator of fatty acid oxidation. Activation of the PPARα-FGF21 axis by this compound leads to a decrease in the expression of genes related to lipogenesis (e.g., SREBP1, ACC, FASN) and an increase in the expression of genes related to fatty acid oxidation. This dual action helps to reduce the accumulation of lipids in liver cells.
Conclusion
This compound is a sesquiterpenoid with well-defined physical and chemical properties and significant, reproducible biological activities. Its ability to modulate the AKT/mTOR and PPARα-FGF21 signaling pathways makes it a promising candidate for further research and development, particularly in the context of metabolic diseases. The provided experimental protocol for its isolation offers a robust method for obtaining this compound for further study. Future research should focus on obtaining and publishing a complete and verified set of spectroscopic data to facilitate its unambiguous identification and to further explore its therapeutic potential.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0036819) [hmdb.ca]
- 2. This compound | C13H18O3 | CID 688492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. dev.spectrabase.com [dev.spectrabase.com]
Dehydrovomifoliol: A Historical and Technical Overview of its Discovery and Early Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrovomifoliol, a C13-norisoprenoid, is a naturally occurring plant metabolite with a range of reported biological activities. This technical guide provides an in-depth exploration of the discovery and historical research surrounding this compound, focusing on its initial isolation, structural elucidation, and early synthesis. The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Initial Isolation
The discovery of this compound is intricately linked to the intensive research on the plant hormone abscisic acid (ABA) and its metabolites in the late 1960s and early 1970s. While a singular definitive publication announcing its discovery is not readily apparent, the scientific literature of that era points to its identification as a naturally occurring metabolite of ABA.
Early investigations into the metabolic fate of ABA in various plant tissues led to the isolation and characterization of several related compounds. This compound was first reported as a metabolite of abscisic acid in tomato shoots.
Key Historical Milestones
While the precise first isolation paper is not definitively identified in the currently available indexed literature, the timeline of related discoveries suggests its identification occurred in the early 1970s. A pivotal moment in the early research of this compound was the first stereoselective synthesis of (±)-dehydrovomifoliol, accomplished by Kenji Mori in 1973. This synthesis was crucial for confirming the structure of the natural product and providing a means to obtain the compound for further study.[1]
Natural Occurrence
Following its initial discovery, this compound has been isolated from a diverse range of plant species, highlighting its widespread distribution in the plant kingdom. Some of the notable plant sources include:
-
Artemisia frigida : A perennial herb used in traditional Chinese medicine.[2][3]
-
Nitraria sibirica : A fleshy edible fruit-bearing shrub.
-
Sanicula lamelligera [4]
-
Prunus persica (Peach)[4]
-
Litsea sessilis [4]
Structural Elucidation
The determination of the chemical structure of this compound was achieved through a combination of spectroscopic techniques available in the early 1970s, supplemented by chemical synthesis.
Spectroscopic Data
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈O₃ | [4] |
| Molecular Weight | 222.28 g/mol | [4] |
| IUPAC Name | (4S)-4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one | [4] |
Note: The historical 1H NMR and 13C NMR data from the initial discovery period are not available in the searched resources. The provided data is based on modern spectroscopic analysis, which confirms the established structure.
Historical Research and Early Synthesis
The early research on this compound was largely focused on its chemical synthesis, which served to confirm its structure and provide material for biological testing.
The Mori Synthesis (1973)
The first reported synthesis of (±)-dehydrovomifoliol by Kenji Mori in 1973 was a significant achievement. The synthesis started from α-ionone and proceeded through several steps to yield the target molecule. This work was instrumental in confirming the proposed structure of this compound.[1]
Experimental Workflow for the Mori Synthesis of (±)-Dehydrovomifoliol (Conceptual)
Caption: Conceptual workflow of the first synthesis of dl-Dehydrovomifoliol.
Early Biological Activity Studies
Initial interest in this compound and its parent compound, vomifoliol, was often in the context of their relationship to the plant hormone abscisic acid and their potential role as plant growth regulators. More recent studies have explored a wider range of biological activities.
Signaling Pathways and Experimental Workflows
While the historical focus was on discovery and synthesis, modern research has begun to elucidate the biological mechanisms of this compound. For instance, recent studies have investigated its role in alleviating lipid accumulation in liver cells.
Signaling Pathway of this compound in HepG2 Cells
References
Dehydrovomifoliol: A Technical Guide to its Biological Activity in Plant Physiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrovomifoliol, a C13-norisoprenoid derived from the degradation of carotenoids, has emerged as a significant allelochemical with pronounced effects on plant physiology. Its presence in various plant species and its ability to influence the growth and development of neighboring plants have made it a subject of interest for its potential applications in agriculture and as a lead compound for novel herbicide development. This technical guide provides an in-depth overview of the biological activity of this compound in plants, summarizing key quantitative data, outlining experimental protocols, and visualizing its known and putative signaling pathways.
Phytotoxic Effects of this compound
This compound exhibits significant phytotoxic activity, primarily characterized by the inhibition of seedling growth. The inhibitory effects are dose-dependent and vary among different plant species. The most commonly studied indicator species for this compound's allelopathic effects is cress (Lepidium sativum).
Quantitative Data on Growth Inhibition
The inhibitory concentration (IC50) values from various studies provide a quantitative measure of this compound's phytotoxicity.
| Target Species | Tissue | Parameter | IC50 / I50 (mM) | Reference |
| Cress (Lepidium sativum) | Shoot | Growth Inhibition | 3.16 | [1] |
| Cress (Lepidium sativum) | Root | Growth Inhibition | 3.01 | [1] |
| Cress (Lepidium sativum) | Shoot | Growth Inhibition | 3.79 | [2] |
| Cress (Lepidum sativum) | Root | Growth Inhibition | 3.24 | [2] |
| Italian ryegrass (Lolium multiflorum) | Shoot | Growth Inhibition | 4.60 | [2] |
| Italian ryegrass (Lolium multiflorum) | Root | Growth Inhibition | 3.59 | [2] |
Experimental Protocols
A standardized bioassay for assessing the allelopathic potential of this compound involves monitoring its effects on the seed germination and seedling growth of a sensitive indicator species, such as cress.
Protocol: Cress (Lepidium sativum) Seedling Growth Inhibition Bioassay
1. Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) due to its limited water solubility.
-
A series of dilutions are then made in distilled water or a nutrient solution to achieve the desired final concentrations for the assay. A solvent control should be included in the experimental design.
2. Seed Sterilization and Plating:
-
Surface sterilize cress seeds with a short wash in 70% ethanol followed by a sodium hypochlorite solution and then rinse thoroughly with sterile distilled water.
-
Place a sterile filter paper in each petri dish.
-
Pipette a standard volume of each this compound dilution or control solution onto the filter paper to ensure uniform moisture.
-
Evenly distribute a predetermined number of sterilized cress seeds onto the moist filter paper in each petri dish.
3. Incubation:
-
Seal the petri dishes with parafilm to maintain humidity.
-
Incubate the dishes in a controlled environment, typically in the dark to assess germination and early radicle elongation, or under a defined light/dark cycle for seedling growth, at a constant temperature.
4. Data Collection and Analysis:
-
After a specified incubation period (e.g., 3-5 days), measure the germination percentage, root length, and shoot length of the seedlings.
-
Calculate the percentage of inhibition for each concentration relative to the control.
-
The IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying the phytotoxic effects of this compound are not yet fully elucidated. However, existing research points towards its connection with abscisic acid (ABA) metabolism and potential interference with fundamental cellular processes.
Relationship with Abscisic Acid (ABA)
This compound is structurally related to abscisic acid, a key phytohormone involved in various aspects of plant growth, development, and stress responses. Research has shown that some rhizosphere bacteria can metabolize ABA to produce this compound[1][3]. This suggests a potential role for this compound in the complex network of chemical communication in the rhizosphere.
While this compound is a catabolite of ABA, its own biological activity in plants appears to be primarily inhibitory. It is hypothesized that this compound may interfere with ABA signaling or the signaling of other plant hormones, leading to the observed growth inhibition.
ABA Metabolism to this compound.
Putative Allelochemical Signaling Pathway
As an allelochemical, this compound likely exerts its phytotoxic effects by disrupting essential physiological and biochemical processes in target plants. Based on the observed growth inhibition, a putative signaling pathway can be proposed, although further research is required for confirmation.
Putative Allelochemical Signaling Pathway.
This proposed pathway suggests that this compound is first perceived by the plant cell, likely through binding to a receptor. This perception event triggers a downstream signal transduction cascade, which may involve second messengers like reactive oxygen species (ROS) and calcium ions. This cascade is thought to interfere with the signaling pathways of major plant hormones such as ABA, auxin, and gibberellins, which are critical regulators of cell division and elongation. The disruption of these fundamental cellular processes ultimately leads to the observed inhibition of root and shoot growth.
Experimental Workflow Visualization
The process of investigating the allelopathic effects of this compound typically follows a structured workflow, from the initial bioassays to the identification of the underlying mechanisms.
Experimental Workflow for this compound Research.
Conclusion and Future Directions
This compound is a potent allelochemical with significant inhibitory effects on plant growth. While its connection to ABA metabolism provides a starting point for understanding its mode of action, the specific signaling pathways it modulates in plants remain a critical area for future research. Elucidating the molecular targets of this compound and the downstream signaling components will be essential for harnessing its potential in agricultural applications, such as the development of novel bioherbicides. Further studies employing transcriptomic, proteomic, and metabolomic approaches will be invaluable in unraveling the intricate mechanisms by which this C13-norisoprenoid impacts plant physiology.
References
- 1. Rhizosphere Bacterium Rhodococcus sp. P1Y Metabolizes Abscisic Acid to Form this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Rhizosphere Bacterium Rhodococcus sp. P1Y Metabolizes Abscisic Acid to Form this compound - PMC [pmc.ncbi.nlm.nih.gov]
Dehydrovomifoliol: A Potential Regulator of Seed Germination and Dormancy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrovomifoliol, a C13-norisoprenoid, is a naturally occurring compound found in various plants and is also known as a catabolite of the phytohormone abscisic acid (ABA). ABA is a key regulator of seed dormancy, a crucial adaptive trait that ensures seed germination occurs under favorable environmental conditions. The structural relationship between this compound and ABA suggests a potential role for this compound in the intricate processes of seed germination and dormancy. This technical guide provides a comprehensive overview of the current understanding of this compound's role in these processes, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways.
Phytotoxic and Allelopathic Effects of this compound
This compound has been identified as a phytotoxic and allelopathic compound, indicating its ability to inhibit the growth of plants, including the crucial stages of seed germination and seedling development.
Quantitative Data on Inhibitory Effects
The inhibitory effects of this compound have been quantified in several studies, primarily focusing on seedling growth. The half-maximal inhibitory concentration (I₅₀) values provide a standardized measure of its potency.
| Test Organism | Parameter | I₅₀ Value (mM) | Reference |
| Cress (Lepidium sativum) | Shoot Growth | 3.16 | [1] |
| Cress (Lepidium sativum) | Root Growth | 3.01 | [1] |
| Cress (Lepidium sativum) | Seedling Growth (Shoot) | 2.0 | [2] |
| Cress (Lepidium sativum) | Seedling Growth (Root) | 1.2 | [2] |
Note: The available literature provides more data on seedling growth inhibition than on direct seed germination inhibition. The phytotoxic effects on radish and canola seed germination and seedling growth have also been reported, though specific I₅₀ values for germination were not detailed in the cited abstracts.[2]
Relationship with Abscisic Acid (ABA)
This compound's primary connection to seed dormancy lies in its origin as a breakdown product of ABA. ABA is a well-established phytohormone that induces and maintains seed dormancy. The catabolism of ABA to this compound is a key process in reducing ABA levels, which is a prerequisite for the transition from dormancy to germination.
ABA Catabolism Pathway
The formation of this compound can occur through the degradation of ABA. In some microorganisms, such as the rhizosphere bacterium Rhodococcus sp. P1Y, ABA is metabolized to this compound.[3][4] While the precise pathway in plants is a subject of ongoing research, it is understood to be part of the ABA degradation process.
Caption: Simplified pathway of Abscisic Acid (ABA) catabolism to this compound.
Proposed Mechanism of Action in Seed Germination Inhibition
While the exact signaling pathway of this compound in seeds is not yet fully elucidated, its phytotoxic nature suggests it may interfere with fundamental processes required for germination. A hypothetical model can be proposed based on the known effects of other germination inhibitors and its structural similarity to ABA.
Hypothetical Signaling Pathway for this compound's Inhibitory Action
This compound may act as a negative regulator of germination by interfering with key signaling pathways or cellular processes essential for the initiation of growth.
Caption: Hypothetical signaling pathway of this compound's inhibitory effect on seed germination.
Experimental Protocols
Detailed experimental protocols specifically for this compound's effects on seed germination are not widely published. However, standard phytotoxicity and allelopathy bioassays can be readily adapted.
General Protocol for Seed Germination Bioassay
This protocol outlines a general method for assessing the effect of this compound on the seed germination of a model plant, such as cress (Lepidium sativum).
1. Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) due to its likely low water solubility.
-
Prepare a series of dilutions from the stock solution using distilled water or a buffered solution to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 4.0 mM).
-
A control solution containing the same concentration of the solvent used for the stock solution should also be prepared.
2. Seed Sterilization and Plating:
-
Surface sterilize seeds by briefly immersing them in a solution of 1% sodium hypochlorite, followed by several rinses with sterile distilled water.
-
Aseptically place a sterile filter paper in each Petri dish (e.g., 9 cm diameter).
-
Place a predetermined number of seeds (e.g., 20-25) evenly on the filter paper in each Petri dish.
3. Treatment Application:
-
Add a standard volume (e.g., 5 mL) of the respective this compound dilution or control solution to each Petri dish, ensuring the filter paper is saturated.
-
Seal the Petri dishes with parafilm to prevent evaporation.
4. Incubation:
-
Incubate the Petri dishes in a controlled environment growth chamber with a defined temperature (e.g., 25°C) and photoperiod (e.g., 16h light/8h dark).
5. Data Collection and Analysis:
-
Record the number of germinated seeds daily for a specified period (e.g., 7 days). Germination is typically defined by the emergence of the radicle.
-
After the experimental period, measure the root and shoot length of the seedlings.
-
Calculate the germination percentage, germination rate, and seedling vigor index.
-
Determine the I₅₀ value for germination inhibition using probit analysis or other suitable statistical methods.
Experimental Workflow Diagram
Caption: General experimental workflow for a seed germination bioassay with this compound.
Conclusion and Future Directions
This compound, as a phytotoxic ABA catabolite, presents an interesting area of research in the regulation of seed germination and dormancy. The current evidence strongly suggests its role as a germination and growth inhibitor. However, further research is required to:
-
Elucidate the specific molecular targets and signaling pathways of this compound in seeds.
-
Quantify its effects on a wider range of plant species , including both monocots and dicots, to understand its spectrum of activity.
-
Investigate the endogenous levels of this compound in seeds during dormancy and germination to establish its physiological relevance.
-
Explore its potential as a natural herbicide or a lead compound for the development of novel plant growth regulators.
This guide provides a foundation for researchers and professionals to delve into the role of this compound in seed biology, a field with significant implications for agriculture and drug discovery.
References
- 1. Phytotoxic Activity and Growth Inhibitory Substances from Albizia richardiana (Voigt.) King & Prain [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Rhizosphere Bacterium Rhodococcus sp. P1Y Metabolizes Abscisic Acid to Form this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhizosphere Bacterium Rhodococcus sp. P1Y Metabolizes Abscisic Acid to Form this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydrovomifoliol: An In-Depth Technical Review of its Potential as an Abscisic Acid Precursor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abscisic acid (ABA), a pivotal phytohormone, governs a wide array of physiological and developmental processes in plants, including stress tolerance, seed dormancy, and stomatal regulation. The established biosynthetic pathway of ABA proceeds indirectly through the oxidative cleavage of C40 carotenoids to yield xanthoxin, a C15 precursor which is subsequently converted to ABA. This technical guide delves into the potential of dehydrovomifoliol, a C13 apocarotenoid, to serve as a precursor to abscisic acid. While structurally related to ABA, direct enzymatic evidence for the conversion of this compound to ABA in plants remains elusive. This document summarizes the current understanding of ABA biosynthesis, the known metabolic fate of this compound, and presents experimental protocols for investigating this potential precursor-product relationship. The information is intended to provide a comprehensive resource for researchers exploring novel aspects of ABA metabolism and its regulation.
The Established Abscisic Acid Biosynthetic Pathway
The primary route of ABA biosynthesis in higher plants is an indirect pathway originating from the cleavage of C40 carotenoids. This multi-step process occurs in different cellular compartments, primarily the plastids and cytosol.[1][2]
Table 1: Key Enzymes and Intermediates in the Established ABA Biosynthesis Pathway
| Step | Precursor | Enzyme | Product | Cellular Location |
| 1 | Zeaxanthin | Zeaxanthin epoxidase (ZEP) | Violaxanthin | Plastid |
| 2 | all-trans-Violaxanthin | Isomerase | 9-cis-Violaxanthin | Plastid |
| 3 | 9-cis-Violaxanthin | Neoxanthin synthase (NSY) | 9'-cis-Neoxanthin | Plastid |
| 4 | 9'-cis-Neoxanthin / 9-cis-Violaxanthin | 9-cis-epoxycarotenoid dioxygenase (NCED) | Xanthoxin (C15) | Plastid |
| 5 | Xanthoxin | ABA-deficient 2 (ABA2)/Short-chain dehydrogenase/reductase (SDR) | Abscisic aldehyde | Cytosol |
| 6 | Abscisic aldehyde | Abscisic aldehyde oxidase (AAO3) | Abscisic acid (ABA) | Cytosol |
Visualization of the ABA Biosynthetic Pathway
Caption: Established pathway of abscisic acid biosynthesis in plants.
This compound: A Potential but Unconfirmed Precursor
This compound is a C13 apocarotenoid, a class of compounds derived from the oxidative cleavage of carotenoids.[3][4] Its structural similarity to ABA has led to speculation about its role as a potential precursor.
Table 2: Chemical Properties of this compound and Abscisic Acid
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Key Functional Groups |
| This compound | C13H18O3 | 222.28 | α,β-unsaturated ketone, hydroxyl group, ketone group |
| Abscisic Acid | C15H20O4 | 264.32 | Carboxylic acid, α,β-unsaturated ketone, hydroxyl group, ketone group |
Current Evidence and Knowledge Gaps
While some studies have shown that microorganisms can convert ABA to this compound, the reverse reaction in plants has not been enzymatically demonstrated.[1] One study suggested a reversible equilibrium between ABA and vomifoliol (which can be oxidized to this compound) with this compound as an intermediate, but this was not in a plant system and lacked detailed enzymatic characterization. The direct conversion of this compound to a known ABA precursor, such as abscisic aldehyde, or directly to ABA, would require specific enzymatic activities that have not yet been identified in plants.
The metabolism of apocarotenoids in plants is complex and not fully elucidated.[3][4] It is plausible that this compound could be part of a yet-to-be-discovered branch of ABA metabolism or an alternative biosynthetic route under specific conditions. However, without direct evidence from in vivo feeding studies with labeled this compound or the identification of the requisite enzymes, its role as a direct ABA precursor in plants remains hypothetical.
Experimental Protocols for Investigating the this compound-ABA Relationship
To rigorously assess the potential of this compound as an ABA precursor, a combination of in vivo and in vitro experimental approaches is necessary.
In Vivo Feeding Studies with Radiolabeled this compound
This protocol outlines a general procedure for tracing the metabolic fate of this compound in plant tissues.
Experimental Workflow:
Caption: Workflow for in vivo feeding studies with radiolabeled compounds.
Methodology:
-
Synthesis of Radiolabeled this compound: Obtain or synthesize this compound labeled with a stable isotope (e.g., ¹³C) or a radioisotope (e.g., ¹⁴C or ³H).
-
Plant Material: Utilize sterile plant systems such as Arabidopsis thaliana seedlings grown on agar plates or plant cell suspension cultures to minimize microbial metabolism of the fed compound.
-
Feeding: Introduce the labeled this compound to the plant material at a known concentration and incubate for various time points.
-
Extraction: Harvest the plant tissue, flash-freeze in liquid nitrogen, and extract metabolites using a suitable solvent system (e.g., 80% methanol with 1% acetic acid).
-
Purification: Partially purify the extract using solid-phase extraction (SPE) to remove interfering compounds.
-
Analysis:
-
HPLC-MS/MS: Analyze the extracts using a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system to identify and quantify ABA and its known precursors. The use of labeled internal standards for ABA is crucial for accurate quantification.
-
Radiodetection: If using a radioisotope, collect fractions from the HPLC and subject them to liquid scintillation counting to detect radioactivity.
-
-
Metabolite Identification: Compare the retention times and mass spectra of any detected radiolabeled peaks with authentic standards of ABA and its intermediates to confirm their identity.
In Vitro Enzyme Assays
This approach aims to identify and characterize enzymes capable of converting this compound.
Methodology:
-
Crude Protein Extraction: Extract total protein from plant tissues of interest (e.g., leaves, roots).
-
Assay Conditions: Incubate the crude protein extract with this compound as a substrate in a buffered solution containing necessary cofactors (e.g., NAD(P)H, NAD(P)⁺, ATP).
-
Product Detection: After incubation, stop the reaction and analyze the mixture for the formation of potential products, such as abscisic aldehyde or ABA, using HPLC-MS/MS.
-
Enzyme Purification: If activity is detected, proceed with protein fractionation and purification techniques (e.g., ammonium sulfate precipitation, column chromatography) to isolate the responsible enzyme(s).
Abscisic Acid Signaling Pathway
Understanding the ABA signaling pathway is crucial for contextualizing the potential biological effects of any ABA precursor. The core signaling module involves ABA receptors, protein phosphatases, and protein kinases.
Visualization of the ABA Signaling Pathway
Caption: Core components of the abscisic acid signaling pathway.
In the absence of ABA, protein phosphatases type 2C (PP2Cs) are active and inhibit the activity of SNF1-related protein kinases 2 (SnRK2s). When ABA is present, it binds to its receptors (PYR/PYL/RCAR family), leading to a conformational change that allows the receptors to bind to and inhibit PP2Cs. This relieves the inhibition of SnRK2s, which then become active and phosphorylate downstream targets, including AREB/ABF transcription factors. These activated transcription factors then regulate the expression of ABA-responsive genes, leading to various physiological responses.
Conclusion and Future Directions
The potential for this compound to act as a precursor to abscisic acid in plants is an intriguing area of research. While direct enzymatic evidence is currently lacking, its structural relationship to ABA and its position within the broader landscape of apocarotenoid metabolism warrant further investigation. The experimental protocols outlined in this guide provide a framework for researchers to systematically explore this potential link. Future research should focus on:
-
In vivo labeling studies: Conducting comprehensive feeding experiments with isotopically labeled this compound in various plant species and under different environmental conditions.
-
Enzyme discovery: Employing biochemical and genetic approaches to identify and characterize enzymes that may metabolize this compound in plants.
-
Genetic approaches: Utilizing mutants in the known ABA biosynthesis and catabolism pathways to investigate their impact on this compound metabolism.
A deeper understanding of the complete metabolic network of apocarotenoids, including the fate of this compound, will provide valuable insights into the regulation of ABA homeostasis and its role in plant development and stress responses. This knowledge could ultimately be leveraged for the development of novel strategies to enhance crop resilience and productivity.
References
Dehydrovomifoliol Derivatives: A Technical Guide to Their Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrovomifoliol, a C13-norisoprenoid derived from the degradation of carotenoids, and its derivatives are a class of natural compounds found in a variety of plants. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the biological significance of this compound derivatives, with a focus on their anticancer, anti-inflammatory, and antioxidant properties, as well as their role in metabolic regulation. This document details the underlying mechanisms of action, presents quantitative data from relevant studies, and outlines key experimental protocols for their investigation.
Biological Significance and Therapeutic Potential
This compound and its related compounds, such as vomifoliol and blumenol, have demonstrated a range of biological effects, making them promising candidates for the development of new therapeutic agents.
Anticancer Activity
This compound has shown significant cytotoxic effects against several human cancer cell lines. Research indicates that it can induce apoptosis and inhibit cell proliferation in various cancer types.
Anti-inflammatory Effects
Chronic inflammation is a key driver of many diseases. This compound and its derivatives have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.
Metabolic Regulation: Role in Non-Alcoholic Fatty Liver Disease (NAFLD)
Recent studies have highlighted the potential of this compound in the management of NAFLD. It has been found to alleviate lipid accumulation in liver cells through the modulation of critical signaling pathways involved in lipid metabolism.[1][2]
Antioxidant Properties
While specific quantitative antioxidant data for this compound is still emerging, related compounds and plant extracts rich in these molecules have demonstrated notable antioxidant activity, suggesting a potential role in combating oxidative stress.
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data on the biological activities of this compound and its related derivatives.
Table 1: Anticancer Activity of this compound
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| This compound | HONE-1 (Nasopharyngeal carcinoma) | MTT | 4.0 - 5.7 µM | [3] |
| This compound | KB (Oral epidermoid carcinoma) | MTT | 4.0 - 5.7 µM | [3] |
| This compound | HT29 (Colorectal carcinoma) | MTT | 4.0 - 5.7 µM | [3] |
| Ethyl acetate fraction containing this compound | EoL-1 (Eosinophilic leukemia) | MTT | 40.82 ± 0.8 µg/mL | [3] |
| Ethyl acetate fraction containing this compound | MV4-11 (Acute myeloid leukemia) | MTT | 35.54 ± 4.1 µg/mL | [3] |
Table 2: Anti-inflammatory Activity of (6S,9R)-Vomifoliol
| Activity | Model | Concentration | Effect | Reference |
| Inhibition of IL-8 release | Stimulated human neutrophils and PBMCs | 75 µM | 62.5% reduction | [1] |
| Inhibition of IL-1β release | Stimulated human neutrophils and PBMCs | 75 µM | 51.1% reduction | [1] |
| Inhibition of IL-6 release | Stimulated human neutrophils and PBMCs | 75 µM | 25.2% reduction | [1] |
| Upregulation of IL-10 secretion | Stimulated human neutrophils and PBMCs | 75 µM | 29% increase | [1] |
Table 3: Effect of (+)-Dehydrovomifoliol on Lipid Accumulation in Oleic Acid-Induced HepG2 Cells
| Treatment | Concentration | Effect on Lipid Accumulation | Reference |
| (+)-Dehydrovomifoliol | 10 µM | Significant reduction | [4] |
| (+)-Dehydrovomifoliol | 25 µM | Significant reduction | [4] |
| (+)-Dehydrovomifoliol | 50 µM | Significant reduction | [4] |
Mechanisms of Action: Signaling Pathways
This compound exerts its biological effects by modulating several key signaling pathways.
E2F1/AKT/mTOR Pathway in NAFLD
This compound has been shown to alleviate non-alcoholic fatty liver disease by targeting the E2F1/AKT/mTOR signaling axis. It downregulates the transcription factor E2F1, which in turn inactivates the AKT/mTOR pathway. This inactivation helps to improve fat metabolism and reduce lipid accumulation in the liver.
PPARα-FGF21 Pathway in NAFLD
(+)-Dehydrovomifoliol also mitigates lipid accumulation in hepatocytes by activating the PPARα-FGF21 pathway.[2][5] This activation leads to a decrease in the expression of genes involved in lipogenesis (SREBP1, ACC, and FASN) and an increase in the expression of genes related to fatty acid oxidation (ACOX1 and FGF21).[5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the study of this compound.
Isolation of (+)-Dehydrovomifoliol from Artemisia frigida
This protocol describes the bioassay-guided isolation of (+)-dehydrovomifoliol.
-
Extraction:
-
Air-dry and powder the aerial parts of Artemisia frigida.
-
Immerse the powdered plant material in 95% aqueous ethanol and extract multiple times.
-
Concentrate the ethanol extract under reduced pressure.
-
Suspend the concentrated extract in water and partition sequentially with petroleum ether, methylene dichloride, ethyl acetate, and n-butanol.
-
-
Fractionation and Purification:
-
Subject the methylene dichloride fraction to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate.
-
Further separate the active fractions using MCI column chromatography with a methanol/water gradient.
-
Purify the resulting sub-fractions by semi-preparative HPLC to yield pure (+)-dehydrovomifoliol.[4]
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or its derivatives) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the anti-inflammatory effect of this compound by quantifying the inhibition of nitric oxide production.
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
Griess Reaction: After a 24-hour incubation, collect the cell culture supernatant. Mix the supernatant with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Quantify the nitrite concentration, which is an indicator of NO production, and calculate the percentage of inhibition by this compound.
Evaluation of Lipid Accumulation in HepG2 Cells
This protocol assesses the effect of this compound on fat accumulation in a liver cell model.
-
Cell Culture and Treatment: Culture HepG2 cells and pre-treat them with various concentrations of (+)-dehydrovomifoliol (e.g., 10, 25, 50 µM) for 30 minutes.[4]
-
Induction of Lipid Accumulation: Induce lipid accumulation by treating the cells with oleic acid for 24 hours.[4]
-
Oil Red O Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Stain the lipid droplets with Oil Red O solution.
-
Counterstain the nuclei with hematoxylin.
-
-
Microscopic Analysis: Visualize and quantify the lipid droplets using light microscopy.
-
Triglyceride (TG) Content Assay: Lyse the cells and measure the intracellular triglyceride content using a commercial TG detection kit.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives, such as glycosides and esters, allows for the exploration of structure-activity relationships and the development of compounds with improved pharmacological properties. While detailed, step-by-step protocols for the synthesis of a wide range of this compound derivatives are not extensively reported, general synthetic strategies for glycosylation and esterification of natural products can be adapted.
-
Glycoside Synthesis: Typically involves the activation of a sugar donor (e.g., as a trichloroacetimidate or bromide) and its subsequent reaction with the hydroxyl group of this compound, often in the presence of a Lewis acid catalyst.
-
Ester Synthesis: Can be achieved through esterification reactions with carboxylic acids or their activated derivatives (e.g., acid chlorides or anhydrides) under appropriate catalytic conditions.
Further research is required to develop and optimize specific synthetic routes for various this compound derivatives.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural products with significant therapeutic potential, particularly in the areas of oncology, inflammatory diseases, and metabolic disorders. The elucidation of their mechanisms of action, involving key signaling pathways such as E2F1/AKT/mTOR and PPARα-FGF21, provides a solid foundation for further drug development.
Future research should focus on:
-
Comprehensive screening of a wider range of this compound derivatives to establish robust structure-activity relationships.
-
In-depth investigation of their antioxidant properties with quantitative assays.
-
Development of efficient and scalable synthetic protocols for novel derivatives.
-
Preclinical and clinical studies to evaluate the safety and efficacy of the most promising compounds.
The continued exploration of this compound and its analogues holds great promise for the discovery of new and effective treatments for a variety of human diseases.
References
- 1. Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models [mdpi.com]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:39763-33-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Dehydrovomifoliol Extraction from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrovomifoliol, a naturally occurring apocarotenoid, has garnered significant interest within the scientific community due to its diverse and promising biological activities, including phytotoxic, anti-inflammatory, and anti-cancer properties. As research into its therapeutic potential expands, the development of efficient and standardized methods for its extraction and purification from various plant sources is paramount. These application notes provide detailed protocols and comparative data for the extraction of this compound from plant biomass, intended to guide researchers in isolating this compound for further study and drug development. The protocols described herein cover solvent extraction, solvent partitioning, and chromatographic purification techniques.
Introduction to this compound and its Extraction
This compound is a C13-norisoprenoid found in a variety of plant species. Its extraction from plant material is a critical first step for any research involving its biological activity or for its use as a chemical standard. The selection of an appropriate extraction and purification strategy is dependent on the plant matrix, the desired purity of the final product, and the available laboratory instrumentation.
Generally, the process involves an initial extraction from the dried and powdered plant material using an organic solvent, followed by a series of purification steps to isolate this compound from the complex mixture of plant secondary metabolites. This document outlines two primary protocols based on documented successful extractions.
General Experimental Workflow
The overall process for isolating this compound from plant material can be visualized as a multi-step workflow. The following diagram illustrates the general sequence of procedures from sample preparation to the final purified compound.
Protocol for the Chemical Synthesis of Dehydrovomifoliol
Application Note
Introduction
Dehydrovomifoliol is a naturally occurring apocarotenoid that has garnered significant interest in the fields of agriculture, food science, and pharmacology due to its diverse biological activities. As a plant growth regulator, it plays a role in seed germination and plant development. In the food industry, it contributes to the aroma and flavor profiles of various fruits and teas. Furthermore, recent studies have highlighted its potential as a therapeutic agent, exhibiting anti-inflammatory and other beneficial properties. The limited availability of this compound from natural sources necessitates the development of efficient and reliable chemical synthesis protocols to enable further research and potential commercial applications.
This document provides a detailed protocol for the chemical synthesis of this compound, starting from the readily available precursor, β-ionone. The synthesis involves a two-step process: the allylic oxidation of β-ionone to form the key intermediate 4-oxo-β-ionone, followed by a stereoselective reduction to yield the final product, this compound. This protocol is intended for researchers, scientists, and professionals in drug development and related fields.
Target Audience
This protocol is designed for researchers, scientists, and drug development professionals with a background in organic chemistry and experience in synthetic laboratory techniques.
Experimental Protocols
Overall Reaction Scheme
The chemical synthesis of this compound from β-ionone can be summarized in the following two-step reaction scheme:
Caption: Synthetic pathway from β-ionone to this compound.
Step 1: Synthesis of 4-Oxo-β-ionone from β-Ionone
This step involves the allylic oxidation of β-ionone using a catalytic system of N,N,N-trihydroxyisocyanuric acid (THICA) and cupric acetylacetonate (Cu(acac)₂) with molecular oxygen.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier/Purity |
| β-Ionone | C₁₃H₂₀O | 192.30 | Commercially available |
| N,N,N-Trihydroxyisocyanuric acid (THICA) | C₃H₃N₃O₆ | 177.07 | Commercially available |
| Cupric acetylacetonate (Cu(acac)₂) | C₁₀H₁₄CuO₄ | 261.76 | Commercially available |
| Oxygen | O₂ | 32.00 | Gas cylinder |
| Absolute Ethanol | C₂H₅OH | 46.07 | Anhydrous |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS grade |
| Petroleum Ether | - | - | ACS grade |
Experimental Procedure:
-
To a 250 mL four-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, add β-ionone (100 g, 0.52 mol), N,N,N-trihydroxyisocyanuric acid (THICA) (9 g, 0.051 mol), and cupric acetylacetonate (Cu(acac)₂) (1.4 g, 0.0053 mol).
-
Begin mechanical stirring and bubble oxygen gas through the reaction mixture.
-
Heat the reaction mixture in a water bath at 60°C.
-
Monitor the reaction progress by gas chromatography (GC) until all the β-ionone has been consumed.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the solid catalysts.
-
Wash the solid residue with absolute ethanol (3 x 50 mL).
-
Combine the filtrate and the ethanol washes and concentrate the solution under reduced pressure to obtain the crude 4-oxo-β-ionone as a light-yellow solid.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and petroleum ether (2:8 v/v) to yield pure 4-oxo-β-ionone.[1]
Quantitative Data:
| Product | Starting Material | Yield (%) | Purity (%) |
| 4-Oxo-β-ionone | β-Ionone | 79.0 | >95 (by GC) |
Step 2: Synthesis of this compound from 4-Oxo-β-ionone
This step involves the stereoselective reduction of the ketone group at the 4-position of 4-oxo-β-ionone to a hydroxyl group. A suitable reducing agent for this transformation is sodium borohydride in the presence of a cerium(III) chloride (Luche reduction) to achieve 1,2-reduction with high selectivity over 1,4-conjugate addition.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier/Purity |
| 4-Oxo-β-ionone | C₁₃H₁₈O₂ | 206.28 | From Step 1 |
| Sodium borohydride | NaBH₄ | 37.83 | Commercially available |
| Cerium(III) chloride heptahydrate | CeCl₃·7H₂O | 372.58 | Commercially available |
| Methanol | CH₃OH | 32.04 | ACS grade |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous |
| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - |
Experimental Procedure:
-
In a round-bottom flask, dissolve 4-oxo-β-ionone (10 g, 0.048 mol) and cerium(III) chloride heptahydrate (18 g, 0.048 mol) in methanol (200 mL) at 0°C (ice bath).
-
Stir the solution for 15 minutes to allow for coordination.
-
Add sodium borohydride (1.8 g, 0.048 mol) portion-wise to the cooled solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, stir the reaction mixture at 0°C for an additional 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain crude this compound.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Quantitative Data:
| Product | Starting Material | Expected Yield (%) | Purity (%) |
| This compound | 4-Oxo-β-ionone | 85-95 | >98 (by HPLC) |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the chemical synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Quantification of Dehydrovomifoliol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrovomifoliol, a naturally occurring apocarotenoid, has garnered significant interest in the scientific community due to its potential therapeutic properties. Notably, it has been identified as an active constituent in medicinal plants such as Artemisia frigida. Emerging research has elucidated its role in metabolic regulation, particularly in the context of nonalcoholic fatty liver disease (NAFLD), through its interaction with key signaling pathways. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is paramount for pharmacokinetic studies, quality control of herbal medicines, and further investigation into its mechanism of action.
This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, it includes visualizations of the signaling pathways influenced by this compound to provide a comprehensive resource for researchers.
Analytical Techniques for this compound Quantification
A variety of analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC coupled with a UV detector is a robust and widely accessible technique for the quantification of this compound in plant extracts and formulations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for the analysis of this compound, particularly in complex matrices where derivatization may be required to improve volatility.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for trace-level quantification of analytes in complex biological matrices due to its exceptional sensitivity and specificity.
Data Presentation: Quantitative Method Validation Parameters
The following tables summarize typical validation parameters for the quantification of this compound using the described analytical techniques. These values are representative and should be established for each specific laboratory and application.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Table 2: GC-MS Method Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 ng/mL |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Table 3: LC-MS/MS Method Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 92 - 108% |
Experimental Protocols
Protocol 1: Quantification of this compound in Plant Material by HPLC-UV
This protocol is designed for the quantification of this compound in dried plant material, such as Artemisia frigida.
1. Sample Preparation: a. Grind the dried plant material to a fine powder. b. Accurately weigh 1.0 g of the powdered material into a flask. c. Add 20 mL of methanol and sonicate for 30 minutes. d. Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.
2. HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient could be starting with 35% acetonitrile and increasing to 65% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 236 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
3. Calibration: a. Prepare a stock solution of this compound standard in methanol. b. Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples. c. Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
4. Quantification: a. Inject the prepared sample extract. b. Determine the peak area of this compound in the sample chromatogram. c. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
HPLC-UV analysis workflow for this compound.
Protocol 2: Quantification of this compound in Biological Matrix by LC-MS/MS
This protocol provides a general framework for the quantification of this compound in a biological matrix such as plasma.
1. Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of plasma sample, add an internal standard. b. Add 500 µL of ethyl acetate and vortex for 2 minutes. c. Centrifuge at 10,000 rpm for 10 minutes. d. Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Electrospray ionization (ESI) in positive or negative ion mode. Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
3. Method Validation: a. Establish a calibration curve using matrix-matched standards. b. Determine the linearity, LOD, LOQ, precision, accuracy, and matrix effect according to regulatory guidelines.
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Dehydrovomifoliol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrovomifoliol is a naturally occurring sesquiterpenoid found in various plants, belonging to the class of organic compounds known as megastigmane sesquiterpenoids. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential biological activities. Accurate and reliable quantification of this compound in different matrices is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of this compound. This document provides a detailed application note and protocol for the analysis of this compound using reverse-phase HPLC with UV detection.
Principle
Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. This compound, being a moderately polar compound, is retained on the column and then eluted by a mobile phase of appropriate polarity. The concentration of this compound is determined by comparing the peak area of the sample to that of a known standard, detected by a UV detector at a specific wavelength where the compound absorbs light.
Experimental Protocols
Apparatus and Reagents
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
-
This compound reference standard.
-
HPLC grade methanol.
-
HPLC grade acetonitrile.
-
HPLC grade water.
-
Formic acid (analytical grade).
Sample Preparation (from Plant Material)
-
Drying and Grinding: Dry the plant material (e.g., leaves) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.
-
Extraction:
-
Accurately weigh about 1.0 g of the powdered plant material into a flask.
-
Add 25 mL of methanol (or another suitable solvent like chloroform or ethanol).
-
Perform extraction using ultrasonication for 30 minutes or reflux extraction for 2 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates.
-
-
Concentration: Evaporate the combined filtrate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution and Filtration: Reconstitute the dried extract in a known volume of the mobile phase (e.g., 5 mL). Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Chromatographic Conditions
The following are typical starting conditions that may require optimization depending on the specific HPLC system and column used.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Methanol |
| Gradient | 0-20 min: 30-70% B20-25 min: 70-100% B25-30 min: 100% B30.1-35 min: 30% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm[1] |
Data Presentation: Quantitative Analysis
The following table summarizes typical quantitative data for the HPLC analysis of this compound. These values are indicative and should be determined for each specific laboratory setup as part of method validation.
| Parameter | Typical Value |
| Retention Time (min) | 15 - 25 (highly dependent on exact conditions) |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~ 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | ~ 0.3 |
Method Validation
For use in a regulated environment, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at both intra-day and inter-day levels.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization
Experimental Workflow for HPLC Analysis of this compound
References
Application Notes and Protocols for the Structural Elucidation of Dehydrovomifoliol using NMR Spectroscopy
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrovomifoliol is a naturally occurring apocarotenoid, a class of organic compounds derived from the enzymatic or oxidative cleavage of carotenoids. It is found in various plant species and is known to possess a range of biological activities. The precise structural determination of such natural products is a critical step in drug discovery and development, enabling a deeper understanding of its structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules like this compound. This document provides a comprehensive guide, including detailed application notes and experimental protocols, for the structural characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Structural Elucidation of this compound
The structural framework of this compound can be pieced together by a systematic analysis of its NMR spectra. The process involves the initial assignment of proton (¹H) and carbon (¹³C) signals, followed by the establishment of connectivity between atoms through the interpretation of 2D NMR correlation experiments, primarily COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).
Data Presentation: ¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR (400 MHz, CDCl₃) Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 5.92 | s | - |
| 4a | 2.29 | d | 17.0 |
| 4b | 2.58 | d | 17.0 |
| 7 | 6.88 | d | 16.0 |
| 8 | 6.40 | d | 16.0 |
| 10 | 1.06 | s | - |
| 11 | 1.09 | s | - |
| 12 | 1.93 | s | - |
| 13 | 2.36 | s | - |
Table 2: ¹³C NMR (100 MHz, CDCl₃) Data for this compound
| Position | Chemical Shift (δ, ppm) |
| 1 | 78.9 |
| 2 | 127.0 |
| 3 | 163.5 |
| 4 | 49.8 |
| 5 | 198.2 |
| 6 | 41.6 |
| 7 | 130.1 |
| 8 | 147.1 |
| 9 | 198.5 |
| 10 | 23.5 |
| 11 | 24.5 |
| 12 | 26.8 |
| 13 | 28.1 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
A carefully prepared sample is crucial for obtaining high-quality NMR spectra.
Materials:
-
This compound (isolated and purified, ~5-10 mg for ¹H and ¹³C NMR)
-
Deuterated chloroform (CDCl₃, 99.8 atom % D)
-
NMR tube (5 mm, high precision)
-
Pipettes and vials
-
Vortex mixer
-
Cotton or glass wool plug
Procedure:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of purified this compound into a clean, dry vial.
-
Dissolving the Sample: Add approximately 0.6 mL of CDCl₃ to the vial.
-
Homogenization: Gently vortex the vial to ensure the complete dissolution of the sample.
-
Filtering the Sample: To remove any particulate matter, filter the solution into the NMR tube. This can be achieved by passing the solution through a small cotton or glass wool plug placed at the bottom of a Pasteur pipette.
-
Transfer to NMR Tube: Carefully transfer the filtered solution into the NMR tube, ensuring the final volume is approximately 0.6 mL.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: NMR Data Acquisition
The following parameters are recommended for acquiring high-quality 1D and 2D NMR spectra of this compound on a 400 MHz spectrometer.
1. ¹H NMR Spectroscopy:
-
Pulse Program: zg30 (or equivalent)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW): 16 ppm
-
Number of Scans (NS): 16-32
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): ~2-3 seconds
2. ¹³C NMR Spectroscopy:
-
Pulse Program: zgpg30 (or equivalent with proton decoupling)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW): 220 ppm
-
Number of Scans (NS): 1024 or more (depending on sample concentration)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): ~1-2 seconds
3. 2D COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf (or equivalent phase-sensitive gradient COSY)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW) in F1 and F2: 16 ppm
-
Number of Increments in F1: 256-512
-
Number of Scans (NS): 4-8 per increment
-
Relaxation Delay (D1): 1.5-2 seconds
4. 2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf (or equivalent gradient-selected HMBC)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW) in F2 (¹H): 16 ppm
-
Spectral Width (SW) in F1 (¹³C): 220 ppm
-
Number of Increments in F1: 256-512
-
Number of Scans (NS): 8-16 per increment
-
Relaxation Delay (D1): 1.5-2 seconds
-
Long-range coupling delay (D6): Optimized for a long-range J-coupling of 8 Hz.
Visualization of Key Structural Correlations
The following diagrams, generated using the DOT language, illustrate the key connectivities within the this compound structure as determined by 2D NMR spectroscopy.
Caption: Experimental workflow for this compound structural elucidation.
Caption: Key ¹H-¹H COSY correlations in this compound.
Caption: Key HMBC correlations observed for this compound.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. By following the detailed protocols for sample preparation and data acquisition, and by careful interpretation of the spectral data, researchers can confidently determine the complete chemical structure of this and other similar natural products. This foundational structural information is indispensable for advancing research in medicinal chemistry and drug development.
Application of Dehydrovomifoliol in Plant Stress Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding and experimental protocols for the use of dehydrovomifoliol in plant stress research. The available data primarily focuses on its role as a phytotoxic allelochemical, a form of biotic stress. Its connection to the well-established plant stress hormone abscisic acid (ABA) suggests a potential, yet largely unexplored, role in broader stress responses.
I. Quantitative Data on Phytotoxic Effects
This compound has been identified as a potent plant growth inhibitor, exerting allelopathic effects on various plant species. The following table summarizes the quantitative data on its phytotoxic activity.
| Target Plant Species | This compound Concentration | Effect on Shoot Growth | Effect on Root Growth | Reference |
| Cress (Lepidium sativum) | 0.1 mM | Significant inhibition | Significant inhibition | [1] |
| Cress (Lepidium sativum) | 4.0 mM | 36.7% inhibition | 34.9% inhibition | [1] |
| Cress (Lepidium sativum) | I₅₀ = 3.16 mM | 50% inhibition | - | [1] |
| Cress (Lepidium sativum) | I₅₀ = 3.01 mM | - | 50% inhibition | [1] |
I₅₀: The concentration required to cause 50% inhibition of growth.
II. Signaling Pathways and Metabolic Relationships
This compound is a metabolite of abscisic acid (ABA), a key phytohormone involved in regulating plant responses to a wide range of abiotic stresses, including drought and salinity.[2] The degradation of ABA to this compound has been observed in the rhizosphere bacterium Rhodococcus sp. P1Y.[2] This metabolic link suggests that the presence and concentration of this compound in the plant's environment could potentially influence ABA-mediated signaling pathways.
Figure 1: Metabolic relationship between Abscisic Acid (ABA) and this compound.
III. Experimental Protocols
This protocol outlines a method to evaluate the growth-inhibiting effects of this compound on a model plant, such as cress (Lepidium sativum).
1. Materials and Reagents:
-
This compound
-
Ethanol or Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Distilled water
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Cress seeds
-
Plant growth chamber with controlled light and temperature
-
Ruler or caliper
-
Image analysis software (optional)
2. Experimental Workflow:
Figure 2: Workflow for assessing the phytotoxicity of this compound.
3. Detailed Methodology:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound (e.g., 100 mM) in a suitable solvent like ethanol or DMSO.
-
Prepare a series of working solutions by diluting the stock solution with distilled water to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 4.0 mM).
-
Prepare a control solution containing the same concentration of the solvent used for the stock solution.
-
-
Seed Germination and Seedling Growth:
-
Place two layers of filter paper in each petri dish.
-
Add 5 mL of the respective this compound working solution or control solution to each petri dish, ensuring the filter paper is saturated.
-
Evenly distribute a pre-determined number of cress seeds (e.g., 25) on the filter paper in each dish.
-
Seal the petri dishes with parafilm to prevent evaporation.
-
Incubate the dishes in a plant growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod).
-
-
Data Collection and Analysis:
-
After a defined period (e.g., 3-5 days), measure the shoot and root length of the seedlings.
-
Calculate the percentage of growth inhibition for each concentration compared to the control using the formula: % Inhibition = [1 - (Mean length of treated seedlings / Mean length of control seedlings)] * 100
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences.
-
If desired, calculate the I₅₀ value using probit analysis or by plotting the percentage of inhibition against the logarithm of the concentration.
-
This protocol provides a framework for future research to explore the potential role of this compound in modulating plant responses to abiotic stress, such as drought or salinity.
1. Plant Material and Growth Conditions:
-
Use a model plant species with a well-characterized stress response, such as Arabidopsis thaliana or a relevant crop species.
-
Grow plants hydroponically or in a suitable soil-like substrate under controlled environmental conditions.
2. Experimental Design:
Figure 3: Logical flow for investigating this compound in abiotic stress.
3. Detailed Methodology:
-
This compound and Stress Application:
-
Based on phytotoxicity data, select a non-lethal concentration of this compound for treatment.
-
For drought stress, withhold watering or add polyethylene glycol (PEG) to the hydroponic solution to induce osmotic stress.
-
For salinity stress, add NaCl to the hydroponic solution or irrigation water.
-
The experimental groups would be: Control, this compound alone, Stressor alone, and this compound + Stressor.
-
-
Assessment of Stress Tolerance:
-
Physiological Parameters:
-
Relative Water Content (RWC): Measure to assess plant water status.
-
Chlorophyll Content: Quantify to evaluate photosynthetic health.
-
Stomatal Conductance: Measure using a porometer to assess stomatal response.
-
-
Biochemical Parameters:
-
Proline Accumulation: A common osmoprotectant under stress.
-
Malondialdehyde (MDA) Content: An indicator of lipid peroxidation and oxidative stress.
-
Antioxidant Enzyme Activity: Measure the activity of enzymes like catalase (CAT), superoxide dismutase (SOD), and peroxidase (POD).
-
-
Molecular Analysis:
-
Gene Expression: Use quantitative real-time PCR (qRT-PCR) to analyze the expression of known stress-responsive marker genes (e.g., RD29A, P5CS for drought/salinity; ABA biosynthesis and signaling genes).
-
-
4. Expected Outcomes:
-
If this compound enhances abiotic stress tolerance, plants treated with both this compound and the stressor would exhibit improved physiological and biochemical parameters (e.g., higher RWC, lower MDA) compared to plants subjected to the stressor alone.
-
Molecular analysis would reveal if this compound treatment modulates the expression of key stress-related genes, potentially indicating an interaction with known stress signaling pathways.
Disclaimer: The application of this compound in mitigating abiotic stress in plants is currently speculative and requires further experimental validation. The provided protocol is intended as a starting point for such investigations.
References
Dehydrovomifoliol as a Signaling Molecule in Cell Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrovomifoliol, a naturally occurring apocarotenoid, has emerged as a significant signaling molecule with potent biological activities, particularly in the context of metabolic diseases. This document provides detailed application notes and protocols for studying the effects of this compound in cell cultures. The primary focus is on its role in regulating lipid metabolism and cell signaling pathways, making it a compound of interest for research in non-alcoholic fatty liver disease (NAFLD) and related metabolic disorders.
This compound has been shown to exert its effects through at least two distinct signaling pathways:
-
The PPARα-FGF21 Pathway: this compound activates Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of fatty acid oxidation. This activation leads to an increase in the expression of Fibroblast Growth Factor 21 (FGF21), a hepatokine with beneficial effects on glucose and lipid metabolism. This pathway is central to this compound's ability to alleviate lipid accumulation in hepatocytes.[1][2]
-
The E2F1/AKT/mTOR Axis: this compound has been identified to modulate the E2F1/AKT/mTOR signaling pathway, which is critically involved in cell growth, proliferation, and lipid metabolism.[3][4][5] By influencing this axis, this compound can impact cellular processes implicated in the pathogenesis of NAFLD.[3][4][5]
These application notes will provide a framework for investigating these signaling pathways and the broader cellular effects of this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound on gene and protein expression in relevant cell models. The data is compiled from studies investigating its role in lipid metabolism.
Table 1: Effect of this compound on the Viability of HepG2 Cells
| Concentration | Incubation Time | Assay | Cell Viability (%) | Reference |
| 10 µM | 24 hours | CCK-8 | No significant cytotoxicity observed | [1] |
| 20 µM | 24 hours | CCK-8 | No significant cytotoxicity observed | [1] |
| 40 µM | 24 hours | CCK-8 | No significant cytotoxicity observed | [1] |
Table 2: Modulation of Gene Expression in Oleic Acid-Induced HepG2 Cells by this compound
| Gene | This compound Concentration | Regulation | Method | Reference |
| SREBP1 | 10, 20, 40 µM | Decreased | RT-qPCR | [1] |
| ACC | 10, 20, 40 µM | Decreased | RT-qPCR | [1] |
| FASN | 10, 20, 40 µM | Decreased | RT-qPCR | [1] |
| PPARα | 10, 20, 40 µM | Increased | RT-qPCR | [1] |
| ACOX1 | 10, 20, 40 µM | Increased | RT-qPCR | [1] |
| FGF21 | 10, 20, 40 µM | Increased | RT-qPCR | [1] |
Table 3: Modulation of Protein Expression in Oleic Acid-Induced HepG2 Cells by this compound
| Protein | This compound Concentration | Regulation | Method | Reference |
| SREBP1 | 10, 20, 40 µM | Decreased | Western Blot | [1] |
| PPARα | 10, 20, 40 µM | Increased | Western Blot | [1] |
| FGF21 | 10, 20, 40 µM | Increased | Western Blot | [1] |
Mandatory Visualization
References
- 1. (+)-Dehydrovomifoliol Alleviates Oleic Acid-Induced Lipid Accumulation in HepG2 Cells via the PPARα–FGF21 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+)-Dehydrovomifoliol Alleviates Oleic Acid-Induced Lipid Accumulation in HepG2 Cells via the PPARα-FGF21 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Alleviates Nonalcoholic Fatty Liver Disease via the E2F1/AKT/mTOR Axis: Pharmacophore Modeling and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Alleviates Nonalcoholic Fatty Liver Disease via the E2F1/AKT/mTOR Axis: Pharmacophore Modeling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays to Determine Dehydrovomifoliol Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrovomifoliol, a naturally occurring apocarotenoid, has garnered significant interest in the scientific community for its diverse bioactive properties. This document provides a comprehensive overview of in vitro assays to determine the bioactivity of this compound, with a focus on its anti-inflammatory, antioxidant, and anticancer effects. Detailed protocols for key experiments are provided to facilitate the practical application of these methods in a laboratory setting. The information presented herein is intended to guide researchers in the systematic evaluation of this compound's therapeutic potential.
Quantitative Bioactivity Data of this compound
The following tables summarize the available quantitative data on the bioactivity of this compound from various in vitro studies, allowing for easy comparison of its efficacy across different biological activities.
Table 1: Anti-Inflammatory Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | IC50 | > 64.4 µM | [1] |
Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| A549 | Lung Carcinoma | IC50 | > 64.4 µM | [1] |
| HepG2 | Hepatocellular Carcinoma | - | Not specified | [2][3][4][5] |
| MCF-7 | Breast Adenocarcinoma | - | Not specified | [6][7][8] |
| PC-3 | Prostate Cancer | - | Not specified | [9][10][11][12] |
Note: The available quantitative data for this compound's antioxidant and a broader range of anticancer activities are limited in the reviewed literature. Further studies are required to establish comprehensive EC50 and IC50 values for these bioactivities.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways implicated in cellular processes such as metabolism, inflammation, and proliferation.
AKT/mTOR Signaling Pathway
This compound has been identified as an inhibitor of the AKT/mTOR signaling pathway.[1][13][14][15] This pathway is a central regulator of cell growth, proliferation, and survival. By inhibiting this pathway, this compound can reduce lipid accumulation and lipogenesis, which is particularly relevant in the context of non-alcoholic fatty liver disease (NAFLD).[13][14][15]
Caption: this compound's role in the E2F1/AKT/mTOR pathway.
PPARα-FGF21 Signaling Pathway
(+)-Dehydrovomifoliol has been demonstrated to alleviate oleic acid-induced lipid accumulation in HepG2 cells by activating the PPARα-FGF21 pathway.[2][16] This pathway plays a crucial role in regulating lipid metabolism and fatty acid oxidation.
Caption: Activation of the PPARα-FGF21 pathway by (+)-Dehydrovomifoliol.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. While direct studies on this compound's effect on this pathway are emerging, many natural compounds with anti-inflammatory properties are known to inhibit NF-κB activation.[17] Inhibition of this pathway leads to a reduction in the expression of pro-inflammatory genes.
Caption: General mechanism of NF-κB pathway inhibition.
Experimental Protocols
The following section provides detailed protocols for key in vitro assays to assess the bioactivity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of mammalian cells, and to calculate its cytotoxic concentration (IC50).
Materials:
-
This compound
-
Mammalian cell lines (e.g., A549, HepG2, MCF-7, PC-3, or RAW 264.7)
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed the desired cell line into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with a complete culture medium to obtain the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay
Objective: To evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well microplates
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the Nitric Oxide (NO) production assay.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Griess Reagent Part B. Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition by this compound compared to the LPS-stimulated control.
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To assess the free radical scavenging activity of this compound using the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
Materials:
-
This compound
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplates
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Sample Preparation: Prepare different concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Determine the EC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.[18][19]
Gene and Protein Expression Analysis
Objective: To investigate the effect of this compound on the expression of target genes and proteins involved in its mechanism of action (e.g., SREBP1, FASN, PPARα, FGF21, p-AKT, p-mTOR).
a) Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described in the respective bioactivity assays. After treatment, harvest the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
b) Western Blotting for Protein Expression
Protocol:
-
Cell Treatment and Protein Extraction: Treat cells with this compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific to the target proteins (and their phosphorylated forms) and a loading control (e.g., β-actin, GAPDH). Follow with incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Conclusion
The in vitro assays and protocols outlined in this document provide a robust framework for the systematic evaluation of this compound's bioactivity. By employing these methods, researchers can gain valuable insights into its anti-inflammatory, antioxidant, and anticancer properties, as well as its underlying molecular mechanisms. The provided quantitative data and signaling pathway diagrams serve as a valuable resource for guiding future research and development efforts aimed at harnessing the therapeutic potential of this promising natural compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (+)-Dehydrovomifoliol Alleviates Oleic Acid-Induced Lipid Accumulation in HepG2 Cells via the PPARα-FGF21 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ajbs.scione.com [ajbs.scione.com]
- 7. mdpi.com [mdpi.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Utilizing mixture design response surface methodology to determine effective combinations of plant derived compounds as prostate cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. phcog.com [phcog.com]
- 12. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Alleviates Nonalcoholic Fatty Liver Disease via the E2F1/AKT/mTOR Axis: Pharmacophore Modeling and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Alleviates Nonalcoholic Fatty Liver Disease via the E2F1/AKT/mTOR Axis: Pharmacophore Modeling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (+)-Dehydrovomifoliol Alleviates Oleic Acid-Induced Lipid Accumulation in HepG2 Cells via the PPARα–FGF21 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Dehydrovomifoliol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Dehydrovomifoliol synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and offers potential solutions to enhance reaction outcomes.
Q1: My overall yield is consistently low. What are the most critical steps to optimize?
A1: Low overall yield in a multi-step synthesis can result from inefficiencies at various stages. The key steps to scrutinize in this compound synthesis are:
-
Initial Condensation/Alkylation: The formation of the carbon skeleton is fundamental. Ensure accurate stoichiometry, anhydrous reaction conditions, and optimal temperature control to prevent side reactions.
-
Cyclization: The formation of the cyclohexenone ring is a critical yield-determining step. The choice of base and solvent can significantly impact the efficiency of this intramolecular reaction.
-
Oxidation/Reduction Steps: These reactions can be sensitive and lead to over-oxidation or incomplete conversion. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) and adjust reaction times accordingly.
-
Purification: Inefficient purification at each step can lead to the loss of the desired product. Optimize chromatographic conditions to ensure good separation from byproducts.
Q2: I am observing the formation of multiple byproducts during the reaction. How can I minimize them?
A2: The formation of byproducts is a common challenge. Here are some strategies to improve selectivity:
-
Protecting Groups: For starting materials with multiple reactive sites, the use of appropriate protecting groups can prevent unwanted side reactions. For instance, protecting a ketone functionality as a ketal can prevent its reaction during a subsequent reduction or oxidation step.[1]
-
Reaction Conditions: Temperature, reaction time, and the rate of reagent addition can all influence the product distribution. A lower temperature may favor the desired kinetic product over thermodynamic byproducts.
-
Choice of Reagents: Employing more selective reagents can minimize the formation of side products. For example, using a milder reducing agent might prevent the over-reduction of a ketone.
Q3: The stereoselectivity of my synthesis is poor. How can I improve it?
A3: Achieving the desired stereochemistry is crucial, especially for biologically active molecules. Consider the following approaches:
-
Chiral Auxiliaries: The use of a chiral auxiliary, such as (S)-valinol, can direct the stereochemical outcome of a reaction. This approach has been successfully used in the asymmetric synthesis of (+)-dehydrovomifoliol.[1]
-
Asymmetric Catalysis: Employing a chiral catalyst can enantioselectively produce the desired stereoisomer.
-
Enzymatic Resolutions: Lipases can be used for the kinetic resolution of racemic intermediates, providing access to enantiomerically enriched compounds.
Q4: I am having difficulty with the purification of the final product. What are the recommended methods?
A4: Purification of this compound, whether from natural sources or synthetic routes, often requires chromatographic techniques.
-
Silica Gel Column Chromatography: This is a standard method for purifying this compound. A solvent system of petroleum ether and ethyl acetate in a gradient elution is often effective.[2]
-
High-Performance Liquid Chromatography (HPLC): For obtaining high-purity this compound, semi-preparative HPLC with a methanol-water mobile phase can be employed.[2]
-
High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid separation technique can be highly effective for the purification of natural products like this compound and can offer advantages in terms of sample recovery.[3][4]
Data Presentation
Table 1: Comparison of Reported Yields for Key Synthetic Transformations
| Transformation | Starting Material | Reagents/Conditions | Reported Yield | Reference |
| Ketal Protection | Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate | Neopentyl glycol, p-TsOH | 58% | |
| Ester Reduction | Protected carboxylate | LiAlH4, 65°C | 96% | |
| Epoxidation | Allylic alcohol | Mono-perphthalic acid | 83% | |
| Swern Oxidation | Epoxy-alcohol | Oxalyl chloride, DMSO, Et3N | 94% |
Experimental Protocols
Protocol 1: Synthesis of this compound Precursor via Roberts' Method (Illustrative)
This protocol is based on the general strategy of synthesizing the this compound core from α-ionone.
-
Allylic Oxidation of α-ionone:
-
Dissolve α-ionone in a suitable solvent (e.g., acetic acid).
-
Slowly add an oxidizing agent, such as t-butyl chromate, while maintaining the temperature at a specific range (e.g., 0-10°C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a suitable reagent (e.g., sodium bisulfite solution).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Wittig Olefination:
-
Prepare the Wittig reagent by reacting a suitable phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) under an inert atmosphere.
-
Cool the ylide solution to a low temperature (e.g., -78°C).
-
Slowly add a solution of the oxidized α-ionone derivative to the ylide.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify the final product by column chromatography.
-
Mandatory Visualizations
References
Technical Support Center: Overcoming Challenges in Dehydrovomifoliol Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming common challenges encountered during the purification of Dehydrovomifoliol.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for extracting this compound from plant material?
A1: The initial extraction of this compound, a moderately polar terpenoid, from dried and powdered plant material typically involves maceration or reflux with an organic solvent. Common solvents include methanol, ethanol, or aqueous mixtures of these alcohols. The choice of solvent and extraction method can influence the initial purity and yield of the crude extract.
Q2: Which chromatographic techniques are most effective for this compound purification?
A2: High-Speed Counter-Current Chromatography (HSCCC) has been demonstrated to be a highly effective method for the single-step purification of this compound from crude extracts, yielding high purity.[1][2] Other commonly used techniques include preparative High-Performance Liquid Chromatography (prep-HPLC) and conventional column chromatography over silica gel or Sephadex LH-20.[3] A combination of these techniques is often employed for optimal results.[3]
Q3: What are some potential challenges when purifying this compound?
A3: Challenges in this compound purification include the presence of structurally similar megastigmane glycosides and other terpenoids that may co-elute, leading to difficulties in achieving high purity.[4] As a minor component in many plant extracts, achieving a high yield can also be challenging.[1] Additionally, the stability of this compound under various pH and temperature conditions during purification should be considered to prevent degradation.
Q4: How can I improve the yield of purified this compound?
A4: To improve the yield, it is crucial to optimize both the extraction and purification steps. For extraction, ensure the plant material is finely ground to maximize surface area. During purification, especially with chromatography, minimizing the number of steps and avoiding irreversible adsorption to the stationary phase can enhance recovery. HSCCC is particularly advantageous in this regard as it eliminates a solid support matrix.[1]
Q5: What purity level can I expect to achieve for this compound?
A5: With an optimized HSCCC method, a purity of 95% has been reported in a single step.[1][2] Combining chromatographic techniques, such as column chromatography followed by preparative HPLC, can also yield high-purity this compound, though this may involve more steps and potential for sample loss.
Troubleshooting Guides
Low Yield During Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Low recovery after column chromatography | Irreversible adsorption of this compound onto the stationary phase (e.g., silica gel). | Consider using a less active stationary phase like deactivated silica or alumina. Alternatively, High-Speed Counter-Current Chromatography (HSCCC) is an excellent option as it avoids solid supports.[1] |
| Suboptimal mobile phase leading to poor elution. | Perform small-scale analytical TLC or HPLC to optimize the mobile phase composition for better elution of the target compound. | |
| Low yield after solvent partitioning | Incorrect solvent system for liquid-liquid extraction. | Determine the partition coefficient (K) of this compound in different solvent systems to select the most effective one for extraction. |
| Degradation of this compound | Unfavorable pH or high temperatures during the process. | Assess the stability of this compound under the purification conditions. Use buffered solutions and avoid excessive heat, especially during solvent evaporation. |
Low Purity of Final Product
| Symptom | Possible Cause | Troubleshooting Steps |
| Co-elution of impurities | Presence of structurally similar compounds, such as other megastigmanes or isomers. | Optimize the chromatographic method. For HPLC, adjust the mobile phase gradient, try a different column chemistry (e.g., phenyl-hexyl instead of C18), or modify the mobile phase pH. For HSCCC, carefully select the two-phase solvent system to achieve an optimal partition coefficient (K) for this compound, allowing for better separation from contaminants.[1] |
| Broad or tailing peaks in HPLC | Column overload or poor column health. | Reduce the sample load on the column. If the problem persists, flush the column with a strong solvent or replace it. Ensure the sample is dissolved in a solvent compatible with the mobile phase. |
| Presence of many minor impurities | Inefficient initial fractionation. | Introduce an initial clean-up step using flash chromatography or solid-phase extraction (SPE) to remove a larger portion of impurities before the final high-resolution purification step. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Starting Material | Amount of Starting Material | Amount of Purified this compound | Yield (%) | Purity (%) | Source |
| High-Speed Counter-Current Chromatography (HSCCC) | Crude extract of Nitraria sibirica Pall. leaves | 1 g | 23 mg | 2.3 | 95 | [1][2] |
| Column Chromatography & Preparative HPLC (Representative) | Crude plant extract | Varies | Varies | Varies | >95 | [3] |
Note: Data for combined methods are often not reported in a standardized way, hence the "Varies" entries. The yield and purity are highly dependent on the complexity of the initial extract and the specifics of the protocol.
Experimental Protocols
Protocol 1: Purification of (S)-Dehydrovomifoliol using High-Speed Counter-Current Chromatography (HSCCC)
This protocol is based on the successful purification from the leaves of Nitraria sibirica Pall.[1][2]
-
Preparation of Crude Sample:
-
Air-dry and powder the plant material.
-
Extract the powdered material with a suitable solvent (e.g., 70% ethanol) using maceration or reflux.
-
Concentrate the extract under reduced pressure to obtain the crude sample.
-
-
Selection of HSCCC Solvent System:
-
HSCCC Operation:
-
Apparatus: A preparative HSCCC instrument.
-
Mobile Phase: The lower aqueous phase of the solvent system.
-
Stationary Phase: The upper organic phase of the solvent system.
-
Rotational Speed: 850 rpm.
-
Detection: UV at 254 nm.
-
Sample Injection: Dissolve the crude sample in a mixture of the upper and lower phases and inject it into the column.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the chromatogram peaks.
-
Analyze the purity of the fractions containing this compound by analytical HPLC.
-
Combine the pure fractions and evaporate the solvent to obtain purified (S)-Dehydrovomifoliol.
-
Protocol 2: General Protocol for Preparative HPLC Purification
This is a general protocol that can be adapted for this compound purification.
-
Initial Sample Preparation:
-
Partially purify the crude extract using flash column chromatography on silica gel to enrich the fraction containing this compound.
-
-
Analytical Method Development:
-
Develop an analytical HPLC method on a C18 column to achieve good separation of this compound from surrounding impurities.
-
A common mobile phase would be a gradient of methanol and water, or acetonitrile and water.
-
-
Scale-up to Preparative HPLC:
-
Column: A preparative C18 column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase: Use the optimized gradient from the analytical method, adjusting the flow rate for the larger column diameter.
-
Sample Loading: Dissolve the enriched fraction in the initial mobile phase at a high concentration and inject a large volume.
-
Detection: UV detection at a wavelength appropriate for this compound (e.g., 254 nm).
-
-
Fraction Collection and Purity Assessment:
-
Collect fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Combine pure fractions and remove the solvent under reduced pressure.
-
Mandatory Visualization
Caption: Experimental workflow for this compound purification.
Caption: this compound's effect on the PPARα–FGF21 signaling pathway.
Caption: this compound's role in the E2F1/AKT/mTOR signaling pathway.
References
Stability of Dehydrovomifoliol under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of dehydrovomifoliol under various storage conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal short-term and long-term storage conditions for solid this compound?
For routine short-term use, it is recommended to store solid this compound at 4°C in a tightly sealed container, protected from light and moisture.[1] For long-term storage, maintaining the compound at -20°C or -80°C under the same sealed, dark, and dry conditions is advisable to minimize degradation.
Q2: How should I store solutions of this compound?
Solutions of this compound are best stored at -80°C for up to six months or at -20°C for one month.[1] It is crucial that the solutions are in tightly sealed containers to prevent solvent evaporation and kept away from light and moisture.[1] The choice of solvent can also impact stability; it is recommended to use high-purity solvents and consider the solubility of this compound.
Q3: Is this compound sensitive to light?
While specific photostability studies on this compound are not widely published, its structural relative, abscisic acid (ABA), is known to be unstable under UV light, undergoing rapid isomerization.[2][3][4] Given the conjugated double bond system in this compound's structure, it is highly probable that it is also light-sensitive. Therefore, all handling and storage of this compound and its solutions should be performed under low-light conditions, and containers should be wrapped in aluminum foil or be made of amber glass.
Q4: What are the likely degradation pathways for this compound?
Based on its chemical structure (an α,β-unsaturated ketone, a tertiary alcohol, and a conjugated side chain) and the behavior of similar compounds like apocarotenoids and ABA, the primary degradation pathways are likely to be:
-
Oxidation: The conjugated double bonds and the allylic alcohol are susceptible to oxidation, which can be accelerated by exposure to air, heat, and light.[4]
-
Photodegradation: Exposure to UV and visible light can lead to isomerization of the double bonds and potentially other photochemical reactions.[2][3][4]
-
pH-mediated degradation: Extreme pH conditions (highly acidic or alkaline) may catalyze hydrolysis, dehydration of the tertiary alcohol, or other rearrangements.
Q5: I am observing unexpected peaks in my HPLC analysis of a stored this compound sample. What could be the cause?
The appearance of new peaks likely indicates the presence of degradation products. This could be due to improper storage conditions such as exposure to light, elevated temperatures, or incompatible solvents. It is also possible that the compound is degrading in the analytical mobile phase if the pH is not optimal. Refer to the troubleshooting guide below for a systematic approach to identifying the cause.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of Potency/Activity in Bioassays | Degradation of this compound due to improper storage. | 1. Verify storage conditions (temperature, light, moisture).2. Analyze the sample using a stability-indicating HPLC method to quantify the remaining this compound and detect degradation products.3. If degradation is confirmed, procure a fresh batch of the compound and adhere strictly to recommended storage conditions. |
| Appearance of New Peaks in Chromatogram | Formation of degradation products. | 1. Review the storage history of the sample for any deviations from the recommended conditions.2. Conduct a forced degradation study (see experimental protocols) to generate potential degradation products and compare their retention times with the unknown peaks.3. Use LC-MS to identify the mass of the unknown peaks to aid in their structural elucidation. |
| Inconsistent Results Between Aliquots | Non-homogenous solution or degradation during handling. | 1. Ensure the stock solution is completely dissolved and properly mixed before aliquoting.2. Minimize the exposure of the solution to light and ambient temperature during experimental procedures.3. Prepare fresh aliquots from a new stock solution stored under optimal conditions. |
| Color Change of Solid Compound or Solution | Likely degradation, possibly oxidation or polymerization. | 1. Discard the discolored material as its purity is compromised.2. Review handling and storage procedures to prevent future occurrences. Ensure storage containers are inert and properly sealed. |
Stability Data Summary
The following tables summarize the expected stability of this compound under various stress conditions based on general knowledge of similar natural products. Quantitative data for this compound is limited in the public domain; therefore, these are qualitative and semi-quantitative estimates to guide experimental design.
Table 1: Stability of this compound in Solid Form
| Condition | Temperature | Duration | Expected Stability | Recommendations |
| Long-term | -20°C to -80°C | > 1 year | High | Store in a tightly sealed, light-proof container with a desiccant. |
| Short-term | 4°C | < 6 months | Moderate to High | Store in a tightly sealed, light-proof container. |
| Accelerated | 40°C / 75% RH | Weeks | Low | Used for forced degradation studies to predict long-term stability. |
| Light Exposure | Ambient | Days to Weeks | Low | Avoid exposure to direct sunlight and UV light. |
Table 2: Stability of this compound in Solution (e.g., in Methanol or DMSO)
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| Hydrolytic | pH 1-3 (Acidic) | Low to Moderate | Dehydration products, isomers. |
| pH 7 (Neutral) | High | Minimal degradation if protected from light and oxygen. | |
| pH 9-12 (Alkaline) | Low | Rearrangement and degradation products. | |
| Oxidative | 3% H₂O₂ | Low | Oxidized derivatives, cleavage products. |
| Photolytic | UV/Visible Light | Very Low | Photoisomers, photodegradation products. |
| Thermal | 60°C | Low to Moderate | Thermally induced degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to understand its stability profile and to generate potential degradation products for the development of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in a hot air oven at 60°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution and the solid compound to direct sunlight and UV radiation (in a photostability chamber) for a specified duration (e.g., 24-48 hours).
-
-
Sample Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), using a stability-indicating HPLC method (see Protocol 2).
-
Evaluation: Compare the chromatograms of the stressed samples with the control. A significant decrease in the peak area of this compound and the appearance of new peaks indicate degradation.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV/Vis or PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program (Example):
Time (min) % Solvent A % Solvent B 0 90 10 20 40 60 25 10 90 30 10 90 31 90 10 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or scan for optimal wavelength with a PDA detector).
-
Injection Volume: 10 µL
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main this compound peak.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. Persistence of Abscisic Acid Analogs in Plants: Chemical Control of Plant Growth and Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Dehydrovomifoliol Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Dehydrovomifoliol. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting this compound?
A1: this compound, a bioactive compound found in various plant species, can be extracted using several methods. While conventional methods like maceration and Soxhlet extraction can be employed, modern techniques are often preferred for their efficiency and reduced solvent consumption.[1] These include:
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the separation and purification of (S)-dehydrovomifoliol from the leaves of Nitraria sibirica.[2]
-
Ultrasound-Assisted Extraction (UAE): UAE utilizes sound waves to disrupt cell walls and enhance solvent penetration, often resulting in higher yields in shorter times.[3][4]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant matrix, accelerating the extraction process.[3][4]
-
Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, typically CO2, as the extraction solvent, which is advantageous for its low toxicity and ease of removal.[5]
Q2: Which solvents are most effective for this compound extraction?
A2: The choice of solvent is critical for efficient extraction and depends on the polarity of this compound. Based on successful extractions reported in the literature, a combination of polar and non-polar solvents is often effective.
A proven solvent system for the purification of this compound using High-Speed Counter-Current Chromatography (HSCCC) is a two-phase system composed of n-hexane-ethyl acetate-methanol-water .[2] Methanol-based solvent systems have also been used for the initial extraction from plant materials like Artemisia frigida. The use of polar solvents is generally recommended for the extraction of phenolic compounds, a class to which this compound is related.
Q3: How can I optimize the extraction parameters for higher yields of this compound?
A3: Optimization of extraction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:
-
Solvent-to-Solid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency. An optimal ratio ensures that the solvent does not become saturated with the extract.
-
Extraction Temperature: Higher temperatures can increase solubility and diffusion rates. However, excessively high temperatures may lead to the degradation of thermolabile compounds like this compound.[6]
-
Extraction Time: The duration of the extraction should be sufficient to allow for maximum recovery of the target compound without promoting its degradation.
-
Microwave Power (for MAE): In Microwave-Assisted Extraction, the microwave power level influences the heating rate and extraction efficiency.[7]
-
Ultrasonic Power and Frequency (for UAE): For Ultrasound-Assisted Extraction, the power and frequency of the ultrasound waves impact the cavitation effect and cell wall disruption.
Response Surface Methodology (RSM) is a common statistical approach used to optimize these parameters simultaneously.
Q4: How can I quantify the amount of this compound in my extracts?
A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and reliable method for the quantification of this compound.[8][9] Key aspects of developing an HPLC-UV method include:
-
Column Selection: A C18 reversed-phase column is commonly used for the separation of moderately polar compounds like this compound.
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous phase (often with a small amount of acid like formic acid to improve peak shape) is typically employed.[2]
-
Detection Wavelength: The UV detector should be set at the maximum absorbance wavelength (λmax) of this compound for optimal sensitivity.
-
Standard Curve: A calibration curve should be prepared using a pure standard of this compound to accurately quantify the concentration in the extracts.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and purification of this compound.
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Inefficient cell wall disruption | Ensure the plant material is finely ground to increase the surface area for solvent contact. For tougher plant matrices, consider a pre-treatment step. |
| Suboptimal extraction parameters | Systematically optimize the solvent-to-solid ratio, extraction temperature, and time. For UAE and MAE, optimize power settings. |
| Inappropriate solvent system | The polarity of the solvent system may not be suitable for this compound. Experiment with different solvent combinations, such as varying the ratios in the n-hexane-ethyl acetate-methanol-water system. |
| Degradation of this compound | This compound may be sensitive to high temperatures or prolonged extraction times. Try lowering the extraction temperature or reducing the extraction duration.[6] Consider performing extractions under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Incomplete extraction | Perform sequential extractions of the plant material with fresh solvent to ensure complete recovery. |
Issue 2: Co-extraction of Impurities
| Possible Cause | Troubleshooting Steps |
| Low selectivity of the solvent system | Modify the solvent system to be more selective for this compound. This may involve adjusting the polarity by changing the solvent ratios. |
| Presence of pigments and other highly abundant compounds | A preliminary clean-up step, such as solid-phase extraction (SPE) or a liquid-liquid partitioning, can be used to remove major impurities before final purification. |
| Inadequate purification method | If using column chromatography, ensure the stationary phase and mobile phase are appropriate for separating this compound from the specific impurities present. High-Speed Counter-Current Chromatography (HSCCC) has been shown to be effective for purification.[2] |
Issue 3: Problems during Chromatographic Purification (e.g., Column Chromatography, HPLC)
| Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) in HPLC | Adjust the pH of the mobile phase by adding a small amount of acid (e.g., 0.1% formic acid).[2] Ensure the sample is fully dissolved in the mobile phase before injection. |
| Compound not eluting from the column | The mobile phase may be too weak (not polar enough). Gradually increase the proportion of the stronger solvent in the mobile phase. The compound may have decomposed on the column; test for stability on the stationary phase (e.g., silica).[10] |
| Co-elution of compounds | Optimize the gradient profile in HPLC or the solvent system in column chromatography to improve resolution. Consider using a different stationary phase with different selectivity. |
| High backpressure | The column may be clogged. Filter all samples and mobile phases before use.[11][12] If possible, reverse the column flow to wash out particulates. |
Data Presentation
Table 1: Extraction Parameters for (S)-Dehydrovomifoliol using HSCCC from Nitraria sibirica
| Parameter | Value | Reference |
| Extraction Method | High-Speed Counter-Current Chromatography (HSCCC) | [2] |
| Plant Source | Leaves of Nitraria sibirica Pall. | [2] |
| Solvent System | n-hexane-ethyl acetate-methanol-water (1:5:1:5, v/v/v/v) | [2] |
| Flow Rate | 2 mL/min | [2] |
| Yield | 23 mg from 1 g of crude sample | [2] |
| Purity | 95% | [2] |
Note: This table presents data from a specific study and may require optimization for different plant materials or scales.
Experimental Protocols
Protocol 1: Extraction and Purification of (S)-Dehydrovomifoliol from Nitraria sibirica using HSCCC
This protocol is based on the method described by Yang et al.[2]
-
Preparation of Crude Extract:
-
Air-dry and powder the leaves of Nitraria sibirica.
-
Macerate the powdered leaves with a suitable solvent (e.g., 80% methanol in water) at room temperature for an extended period (e.g., 48 hours), repeating the process multiple times.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
HSCCC System Preparation:
-
Prepare the two-phase solvent system consisting of n-hexane-ethyl acetate-methanol-water (1:5:1:5, v/v/v/v).
-
Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate.
-
Fill the HSCCC column with the stationary phase (the upper phase).
-
-
HSCCC Separation:
-
Dissolve a known amount of the crude extract in a mixture of the upper and lower phases.
-
Inject the sample into the HSCCC system.
-
Pump the mobile phase (the lower phase) through the column at a constant flow rate (e.g., 2 mL/min) while the column is rotating at a specific speed (e.g., 850 rpm).
-
Monitor the effluent using a UV detector at a suitable wavelength.
-
Collect fractions based on the chromatogram peaks.
-
-
Analysis and Identification:
-
Analyze the collected fractions using HPLC-UV to determine the purity of this compound.
-
Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Mandatory Visualization
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UAE, MAE, SFE-CO2 and classical methods for the extraction of Mitragyna speciosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development and Application of an HPLC-UV Procedure to Determine Multiple Flavonoids and Phenolics in Acanthopanax Leaf Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification [chem.rochester.edu]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 12. pdf.dutscher.com [pdf.dutscher.com]
Preventing degradation of Dehydrovomifoliol during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Dehydrovomifoliol during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during analysis?
This compound is a naturally occurring sesquiterpenoid, a class of organic compounds found in various plants.[1] Its chemical structure contains an α,β-unsaturated ketone and multiple double bonds, which make it susceptible to degradation under certain analytical conditions. This degradation can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the primary pathways of this compound degradation?
Based on its chemical structure and general knowledge of terpene chemistry, the primary degradation pathways for this compound are likely oxidation, reduction, and substitution reactions.[2] The presence of double bonds makes it particularly vulnerable to oxidation, which can be initiated by heat, light, and the presence of oxygen.
Q3: What are the potential degradation products of this compound?
While specific forced degradation studies on this compound are not extensively documented in publicly available literature, the thermal degradation of similar terpene compounds is known to produce smaller, more volatile compounds. For instance, terpenes with similar structural motifs can degrade to form acetone and methanol.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound and provides systematic solutions to prevent its degradation.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Poor peak shape is often an indicator of on-column degradation or undesirable secondary interactions between this compound and the stationary phase.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: The stability of compounds with ionizable groups can be pH-dependent. While this compound is not strongly acidic or basic, adjusting the mobile phase pH might minimize potential silanol interactions on the column, which can cause peak tailing.[3][4][5]
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components that might promote degradation.[6][7]
-
Check for Column Contamination: Contaminants on the column can act as catalysts for degradation. Flushing the column with a strong solvent may help.[3]
-
Evaluate Injection Solvent: Ensure the injection solvent is compatible with the mobile phase to prevent on-column precipitation and peak distortion.
Caption: Workflow for developing a stability-indicating method.
References
- 1. This compound | C13H18O3 | CID 688492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
- 3. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromtech.com [chromtech.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. waters.com [waters.com]
Technical Support Center: Dehydrovomifoliol (DHV) Quantification by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects during the quantification of Dehydrovomifoliol (DHV) by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[2][3] In complex matrices like plant extracts or biological fluids, components such as salts, lipids, and pigments are common sources of matrix effects.[4]
Q2: How can I identify if matrix effects are impacting my this compound analysis?
A2: A common method to assess matrix effects is the post-extraction spike comparison.[3] This involves comparing the peak area of this compound in a standard solution to the peak area of a blank matrix extract spiked with the same concentration of this compound. A significant difference in peak areas indicates the presence of matrix effects. The matrix effect can be quantified using the following formula:
Matrix Effect (%) = (Peak Area in Spiked Post-Extraction Sample / Peak Area in Neat Solution Standard) x 100%
Values below 100% indicate ion suppression, while values above 100% suggest ion enhancement.
Q3: What are the primary strategies to minimize matrix effects in this compound quantification?
A3: The primary strategies to mitigate matrix effects include:
-
Effective Sample Preparation: To remove interfering matrix components.[2][4]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components.
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): To compensate for signal variations.[5]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract to mimic the sample matrix.
-
Sample Dilution: Reducing the concentration of matrix components by diluting the sample extract.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS quantification of this compound.
Issue 1: Poor Sensitivity and Ion Suppression
Symptoms:
-
Low signal intensity for this compound.
-
Inconsistent peak areas between replicate injections.
-
Matrix effect calculation shows significant suppression (<80%).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Sample Cleanup | Implement a more rigorous sample preparation method. For plant matrices, consider using Solid Phase Extraction (SPE) with a C18 or a mixed-mode sorbent.[6][7][8] A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can also be effective for removing a wide range of interferences.[9][10][11] | Improved removal of interfering compounds, leading to reduced ion suppression and a cleaner baseline. |
| Co-elution with Matrix Components | Optimize the LC gradient to achieve better separation between this compound and interfering peaks. Experiment with different mobile phase compositions and gradients. | Increased retention time difference between this compound and matrix components, minimizing their impact on ionization. |
| High Concentration of Matrix Components | Dilute the final sample extract with the initial mobile phase. A 5-fold or 10-fold dilution can significantly reduce matrix effects without compromising sensitivity if the initial concentration is sufficient. | Reduction in the concentration of interfering compounds, leading to less competition for ionization and improved signal intensity. |
Issue 2: Poor Reproducibility and Inaccurate Quantification
Symptoms:
-
High relative standard deviation (RSD) for peak areas in replicate samples.
-
Inaccurate results when quantifying against external calibration standards prepared in solvent.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variable Matrix Effects Between Samples | Utilize a stable isotope-labeled internal standard (SIL-IS) for this compound. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[12][13] | The ratio of the analyte peak area to the SIL-IS peak area remains consistent, even with varying matrix effects, leading to improved accuracy and precision. |
| Matrix-Induced Calibration Curve Inaccuracy | Prepare matrix-matched calibration curves. This involves spiking known concentrations of this compound into a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. | The calibration curve will more accurately reflect the analytical response in the presence of the sample matrix, leading to more accurate quantification. |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for this compound from Plant Extracts
This protocol is a general guideline for the cleanup of plant extracts for this compound analysis. Optimization may be required for specific plant matrices.
-
Sample Extraction:
-
Homogenize 1 gram of the plant sample with 10 mL of methanol/water (80:20, v/v).
-
Sonicate for 15 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cleanup:
-
Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load 2 mL of the sample supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of water/methanol (90:10, v/v) to remove polar interferences.
-
Elution: Elute this compound with 5 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS analysis.
-
Protocol 2: QuEChERS-based Extraction for this compound in Food Matrices
This protocol is adapted from general QuEChERS methods and may require optimization.[10][14]
-
Sample Homogenization:
-
Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (if the sample is dry) and vortex to mix.
-
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.
-
Quantitative Data Summary
The following table summarizes typical performance data that should be targeted during method validation for this compound quantification. Actual values will vary depending on the matrix and instrumentation.
| Parameter | Target Value | Notes |
| Recovery | 80-120% | Determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. |
| Matrix Effect | 80-120% | Indicates minimal ion suppression or enhancement. |
| Precision (RSD) | < 15% | For replicate analyses of quality control samples. |
| Linearity (r²) | > 0.99 | For the calibration curve. |
| Limit of Quantification (LOQ) | Analyte and matrix dependent | Should be sufficient for the intended application. |
Visualizations
Caption: Troubleshooting workflow for matrix effects in LC-MS.
Caption: General sample preparation workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Extraction methods : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Application of QuEChERS for Determining Xenobiotics in Foods of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds [mdpi.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. aensiweb.com [aensiweb.com]
Technical Support Center: Purity Assessment of Synthesized Dehydrovomifoliol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purity assessment of synthesized Dehydrovomifoliol.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of synthesized this compound?
A1: The primary methods for assessing the purity of synthesized this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is widely used for quantitative purity analysis, while GC-MS is effective for identifying volatile impurities. NMR spectroscopy provides detailed structural information and can help identify impurities without the need for reference standards.[1]
Q2: What is a typical acceptable purity level for synthesized this compound?
A2: For research and early drug development purposes, a purity of ≥95% is often considered acceptable.[1] However, the required purity level can be significantly higher for later-stage drug development and clinical applications, often exceeding 98% or 99%.
Q3: What are some potential impurities I might encounter in synthesized this compound?
A3: Impurities in synthesized this compound can originate from starting materials, reagents, intermediates, byproducts, and degradation products. Potential impurities could include residual solvents, unreacted starting materials, isomers of this compound, and oxidation or degradation products. Forced degradation studies can help identify potential degradation products.[2][3]
Q4: How can I identify unknown peaks in my chromatogram?
A4: Unknown peaks can be investigated using hyphenated techniques like HPLC-MS or GC-MS, which provide mass-to-charge ratio information, aiding in the identification of the impurity's molecular weight.[4] Further structural elucidation can be achieved by isolating the impurity using preparative HPLC and analyzing it by NMR spectroscopy.
Q5: When should I perform forced degradation studies?
A5: Forced degradation studies are typically performed during method development for stability-indicating analytical procedures.[2][3][5] These studies help to identify potential degradation products that may form under various stress conditions such as acid, base, oxidation, heat, and light, ensuring the analytical method can separate these from the main compound.
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | 1. Interaction of the analyte with active sites on the column. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a base-deactivated column or add a competing base to the mobile phase. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Ghost Peaks | 1. Contamination in the mobile phase or injection solvent. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and filter the mobile phase. 2. Implement a robust needle wash protocol and inject a blank solvent run to check for carryover. |
| Poor Resolution | 1. Inefficient column. 2. Inappropriate mobile phase composition. | 1. Replace the column. 2. Optimize the mobile phase composition, gradient profile, or switch to a different column chemistry. |
| Baseline Noise or Drift | 1. Air bubbles in the detector or pump. 2. Contaminated mobile phase or detector cell. 3. Leaks in the system. | 1. Degas the mobile phase and prime the pump. 2. Flush the system with a strong solvent. 3. Check all fittings for leaks.[6] |
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| No Peaks Detected | 1. No sample injection. 2. Leak in the injection port. | 1. Verify autosampler or manual injection procedure. 2. Check the injection port septum and syringe. |
| Broad Peaks | 1. Column contamination. 2. Slow injection speed. | 1. Bake out the column at a high temperature. 2. Optimize the injection parameters for a faster sample transfer. |
| Poor Sensitivity | 1. Contaminated ion source. 2. Incorrect MS tune. | 1. Clean the ion source. 2. Perform a fresh MS tune. |
NMR Spectroscopy
| Issue | Potential Cause | Troubleshooting Steps |
| Broad Resonances | 1. Presence of paramagnetic impurities. 2. Sample aggregation. | 1. Pass the sample through a small plug of silica gel. 2. Decrease the sample concentration or change the solvent. |
| Unexpected Peaks | 1. Residual solvents in the sample or NMR tube. 2. Impurities in the synthesized compound. | 1. Consult tables of common NMR solvent impurities.[7][8][9][10] 2. Correlate with data from other analytical techniques like HPLC or GC-MS. |
Experimental Protocols
HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for neutral compounds like this compound.
-
Initial conditions: 20% Acetonitrile.
-
Gradient: Ramp to 95% Acetonitrile over 20 minutes.
-
Hold: 5 minutes at 95% Acetonitrile.
-
Re-equilibration: Return to initial conditions and equilibrate for 5-10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
GC-MS Method for Impurity Identification
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final Hold: Hold at 280°C for 5-10 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve the sample in a volatile solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.
NMR Spectroscopy for Structural Confirmation and Impurity Profiling
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton.
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.
-
-
Data Analysis: Compare the obtained spectra with known data for this compound.[1] Impurities will present as additional, unassigned peaks. The integration of these peaks relative to the main compound can provide a semi-quantitative estimate of their levels.
Quantitative Data Summary
| Parameter | Typical Value | Analytical Method | Notes |
| Purity | ≥95% | HPLC | Based on the peak area percentage of the main this compound peak relative to the total peak area. |
| Residual Solvents | Varies by solvent | GC-MS | Limits are determined by ICH guidelines based on the toxicity of the solvent. |
| Individual Impurity | ≤0.1 - 0.5% | HPLC / GC-MS | The specific threshold depends on the stage of development and the nature of the impurity. |
| Total Impurities | ≤1.0 - 2.0% | HPLC / GC-MS | The sum of all identified and unidentified impurities. |
Visualization
Caption: Workflow for the purity assessment of synthesized this compound.
Caption: Logical troubleshooting workflow for common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. pure.uva.nl [pure.uva.nl]
- 5. researchgate.net [researchgate.net]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 10. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Optimizing Dehydrovomifoliol Reactions with Statistical Design of Experiments (DoE)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing statistical design of experiments (DoE) to optimize chemical reactions involving Dehydrovomifoliol. The content focuses on a representative reaction: the oxidation of this compound to a key ketone intermediate.
Frequently Asked Questions (FAQs)
Q1: What is Statistical Design of Experiments (DoE) and why should I use it for my this compound reaction?
A: Statistical Design of Experiments (DoE) is a systematic method for determining the relationship between factors affecting a process and the output of that process. Instead of changing one factor at a time, DoE allows you to simultaneously study the effects of multiple factors and their interactions. This approach is more efficient, provides a better understanding of the system, and helps in identifying the optimal conditions for your this compound reaction, leading to improved yield, purity, or other desired outcomes.
Q2: I am new to DoE. What is a good starting point for optimizing a reaction like the oxidation of this compound?
A: A factorial design is an excellent starting point. A 2-level factorial design involves testing each factor at a high (+) and a low (-) level. This allows you to screen for the most influential factors and understand how they interact. For instance, you could start with a 2³ factorial design to study three factors, such as temperature, catalyst loading, and reaction time.
Q3: How do I select the factors and their ranges for my DoE study?
A: Factor selection should be based on your chemical knowledge and preliminary experiments. Choose variables that you believe will have a significant impact on the reaction outcome. For the oxidation of this compound, key factors could include the type of oxidant, catalyst concentration, temperature, and reaction time. The ranges (low and high levels) for these factors should be set wide enough to likely show an effect but not so wide that they lead to complete reaction failure.
Q4: My DoE model has a low R-squared value. What does this mean and what should I do?
A: A low R-squared value indicates that the model does not explain a large proportion of the variability in your response data. This could be due to several reasons:
-
Missing Factors: You may have omitted a critical factor that significantly influences the reaction.
-
Inadequate Ranges: The ranges you selected for your factors may be too narrow, resulting in minimal changes to the response.
-
High Experimental Error: Inconsistent experimental procedures or measurement errors can introduce noise that obscures the true effects.
-
Non-linear Effects: The relationship between the factors and the response may be curved, and a simple linear model (from a factorial design) may not be sufficient.
To address this, you can try expanding the factor ranges, adding new factors to your design, or moving to a more complex response surface methodology (RSM) design like a central composite design to model curvature.
Troubleshooting Guide
Issue 1: Consistently low yield across all experimental runs.
-
Possible Cause 1: Sub-optimal reaction conditions. The entire experimental space you've chosen might be in a low-yield region.
-
Solution: Before running the full DoE, perform a few scouting reactions at the extreme corners of your proposed design space (e.g., all factors at low, all factors at high). If all result in low yields, you need to reconsider your factor ranges or the fundamental reaction setup (e.g., choice of solvent or catalyst).
-
-
Possible Cause 2: Inactive reagent or catalyst.
-
Solution: Verify the activity of your reagents and catalysts. Run a known, reliable reaction to confirm their efficacy. For the oxidation of this compound, ensure your oxidant has not degraded.
-
Issue 2: Poor reproducibility between replicate runs.
-
Possible Cause 1: Inconsistent experimental procedure. Small variations in addition rates, stirring speed, or work-up procedures can lead to significant differences in outcomes.
-
Solution: Create a detailed, step-by-step standard operating procedure (SOP) and adhere to it strictly for all runs. Use automated liquid handlers or syringe pumps for precise reagent addition if possible.
-
-
Possible Cause 2: Heterogeneous reaction mixture. If your reaction involves solids or multiple phases, inconsistent mixing can lead to poor reproducibility.
-
Solution: Ensure your stirring is vigorous and consistent across all experiments. Note any changes in the appearance of the reaction mixture.
-
Issue 3: The model suggests an optimal condition that is physically impossible or unsafe (e.g., extremely high temperature).
-
Possible Cause: Extrapolation. The model is predicting a response outside the range of your experimental data.
-
Solution: Never extrapolate beyond your tested range. If the model points towards a corner of your design space, this suggests the true optimum may lie beyond your current factor levels. You should then design a new experiment with a new range centered around the promising conditions, always keeping safety and practical limitations in mind.
-
Experimental Protocols and Data
Case Study: Optimization of this compound Oxidation using a 2³ Factorial Design
This protocol outlines a DoE approach to optimize the oxidation of this compound to its corresponding ketone.
Objective: To maximize the yield of the oxidized product by studying the effects of Temperature, Catalyst Loading, and Reaction Time.
Factors and Levels:
| Factor | Units | Low Level (-) | High Level (+) |
| A: Temperature | °C | 25 | 45 |
| B: Catalyst Loading | mol% | 1 | 5 |
| C: Reaction Time | hours | 2 | 6 |
Experimental Design Matrix and Hypothetical Results:
| Run | A: Temp (°C) | B: Cat. (mol%) | C: Time (h) | Yield (%) |
| 1 | 25 (-) | 1 (-) | 2 (-) | 45 |
| 2 | 45 (+) | 1 (-) | 2 (-) | 65 |
| 3 | 25 (-) | 5 (+) | 2 (-) | 55 |
| 4 | 45 (+) | 5 (+) | 2 (-) | 80 |
| 5 | 25 (-) | 1 (-) | 6 (+) | 50 |
| 6 | 45 (+) | 1 (-) | 6 (+) | 72 |
| 7 | 25 (-) | 5 (+) | 6 (+) | 68 |
| 8 | 45 (+) | 5 (+) | 6 (+) | 92 |
Detailed Methodology:
-
Setup: To a dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1 eq.) and a suitable solvent (e.g., Dichloromethane).
-
Factor Adjustment:
-
Adjust the temperature of the reaction vessel to the value specified in the design matrix (Run 1-8) using a temperature-controlled bath.
-
Add the catalyst (e.g., a Ruthenium-based catalyst) according to the specified mol% in the design matrix.
-
-
Reaction Initiation: Add the oxidant (e.g., N-Methylmorpholine N-oxide, 1.5 eq.) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed for the duration specified in the design matrix, ensuring consistent stirring.
-
Work-up: Upon completion, quench the reaction with a saturated sodium thiosulfate solution. Extract the organic layer, dry it over sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Determine the yield of the crude product. If required, purify the product using column chromatography and characterize it using standard analytical techniques (NMR, MS). The yield is the response variable to be analyzed.
Visualizations
Validation & Comparative
Dehydrovomifoliol and Abscisic Acid: A Comparative Analysis of Two Structurally Related Phytohormones
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative analysis of Dehydrovomifoliol (DHV) and Abscisic Acid (ABA), two structurally related plant compounds with significant physiological effects.
Introduction
Abscisic acid (ABA) is a well-established phytohormone that plays a pivotal role in various plant processes, most notably in the response to abiotic stress. Its functions include inducing stomatal closure to conserve water and promoting seed dormancy. This compound (DHV), a metabolite of ABA, shares a similar chemical backbone, suggesting a potential overlap in biological activity. This guide provides a comparative analysis of DHV and ABA, summarizing their known physiological effects, presenting available quantitative data, and outlining experimental protocols for their further investigation. While direct comparative studies on their receptor binding and signaling are limited, this guide consolidates the current understanding and highlights areas for future research.
Chemical Structures and Biosynthetic Relationship
This compound and Abscisic Acid share a common structural heritage. ABA is a C15 sesquiterpenoid, and DHV is a C13 apocarotenoid, recognized as a metabolic product of ABA. Notably, the bacterium Rhodococcus sp. P1Y has been shown to metabolize ABA into this compound, underscoring their close biochemical connection.[1] This metabolic link provides a strong rationale for investigating the potential of DHV to mimic or modulate ABA's physiological activities.
Table 1: Chemical Properties of this compound and Abscisic Acid
| Property | This compound (DHV) | Abscisic Acid (ABA) |
| Chemical Formula | C₁₃H₁₈O₃ | C₁₅H₂₀O₄ |
| Molar Mass | 222.28 g/mol | 264.32 g/mol |
| Class | Apocarotenoid | Sesquiterpenoid |
Comparative Physiological Effects
While extensive research has elucidated the physiological roles of ABA, the bioactivity of DHV in plants is less characterized. However, available data indicates that DHV does exhibit significant biological effects, particularly in growth inhibition.
Seed Germination Inhibition
Abscisic acid is a potent inhibitor of seed germination, a crucial mechanism for plant survival under unfavorable conditions. This compound has also been demonstrated to inhibit seedling growth, suggesting a potential role in germination control. A study on cress (Lepidium sativum) seedlings showed that DHV inhibited both shoot and root elongation in a dose-dependent manner.
Table 2: Inhibitory Effects of this compound on Cress Seedling Growth
| Parameter | I₅₀ Value (mM) |
| Shoot Growth Inhibition | 3.16 |
| Root Growth Inhibition | 3.01 |
Data from a study on the phytotoxic effects of this compound.
Direct comparative studies on the IC₅₀ values of DHV and ABA for seed germination inhibition in the same plant species are currently lacking in the scientific literature.
Stomatal Closure
A hallmark of ABA's function as a "stress hormone" is its ability to induce rapid stomatal closure, thereby reducing water loss through transpiration. Given the structural similarity and metabolic relationship between DHV and ABA, it is hypothesized that DHV may also influence stomatal aperture. However, to date, no published studies have directly compared the efficacy of DHV and ABA in inducing stomatal closure.
Signaling Pathways
Abscisic Acid Signaling
The ABA signaling pathway is well-documented. ABA is perceived by a family of soluble receptors known as the PYR/PYL/RCARs (Pyrabactin Resistance/PYR1-Like/Regulatory Components of ABA Receptors). Upon ABA binding, these receptors undergo a conformational change that enables them to interact with and inhibit a class of protein phosphatases called PP2Cs (Protein Phosphatase 2C). This inhibition relieves the negative regulation of SnRK2s (SNF1-related protein kinases 2), which are then free to phosphorylate downstream targets, including transcription factors and ion channels, ultimately leading to the physiological responses associated with ABA, such as stomatal closure and gene expression changes.
Figure 1. Simplified ABA signaling pathway.
This compound Signaling
Currently, there is a significant gap in the understanding of the signaling pathway of this compound in plants. It is unknown whether DHV acts through the same PYR/PYL/RCAR receptors as ABA, or if it utilizes a distinct signaling cascade. The structural similarity to ABA makes it a plausible candidate for an ABA agonist or antagonist. Further research, as outlined in the experimental protocols below, is necessary to elucidate the molecular mechanisms underlying DHV's biological activity.
Experimental Protocols
To facilitate a direct and quantitative comparison between this compound and Abscisic Acid, the following experimental protocols are recommended.
Competitive Receptor Binding Assay
This assay will determine the binding affinity of DHV to ABA receptors compared to ABA.
Objective: To quantify the binding affinity (Kᵢ or IC₅₀) of this compound to a specific PYR/PYL/RCAR receptor in the presence of a labeled ABA ligand.
Materials:
-
Recombinant PYR/PYL/RCAR receptor protein (e.g., PYR1)
-
Recombinant PP2C protein (e.g., ABI1)
-
Tritiated ABA (--INVALID-LINK---ABA)
-
This compound
-
Unlabeled (+)-Abscisic Acid
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 0.01% Tween-20)
-
Scintillation vials and scintillation cocktail
-
Filter plates and filtration apparatus
Procedure:
-
Prepare a series of dilutions of unlabeled ABA (for standard curve) and this compound.
-
In a multi-well plate, combine the recombinant receptor and PP2C proteins with a fixed concentration of --INVALID-LINK---ABA.
-
Add the varying concentrations of unlabeled ABA or DHV to the wells.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Transfer the mixture to a filter plate and wash to separate bound from unbound --INVALID-LINK---ABA.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Plot the percentage of bound --INVALID-LINK---ABA against the log concentration of the competitor (unlabeled ABA or DHV) to determine the IC₅₀ value.
Figure 2. Workflow for the competitive receptor binding assay.
Stomatal Aperture Assay
This assay will directly compare the efficacy of DHV and ABA in inducing stomatal closure.
Objective: To measure the change in stomatal aperture in response to treatment with this compound and Abscisic Acid.
Materials:
-
Plant material with easily observable stomata (e.g., Vicia faba, Arabidopsis thaliana)
-
This compound and Abscisic Acid solutions at various concentrations
-
Microscope with a calibrated eyepiece or imaging software
-
Microscope slides and coverslips
-
Buffer solution for stomatal opening (e.g., MES-KCl buffer)
Procedure:
-
Peel the epidermal layer from the abaxial side of the leaves.
-
Float the epidermal peels in the opening buffer under light to induce stomatal opening.
-
Once stomata are open, transfer the peels to solutions containing different concentrations of DHV, ABA, or a control solution.
-
Incubate for a set period (e.g., 2 hours).
-
Mount the peels on microscope slides and observe under the microscope.
-
Measure the width and length of the stomatal pores for a significant number of stomata for each treatment.
-
Calculate the stomatal aperture (width/length ratio) and compare the effects of DHV and ABA.
Seed Germination Assay
This assay will provide a direct comparison of the inhibitory effects of DHV and ABA on seed germination.
Objective: To determine the concentration-dependent inhibition of seed germination by this compound and Abscisic Acid.
Materials:
-
Seeds of a model plant (e.g., Arabidopsis thaliana, cress)
-
Petri dishes with germination medium (e.g., Murashige and Skoog agar)
-
This compound and Abscisic Acid stock solutions
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare germination media containing a range of concentrations of DHV and ABA, as well as a control medium.
-
Surface sterilize the seeds.
-
Sow a fixed number of seeds on each petri dish.
-
Place the petri dishes in a growth chamber under controlled conditions.
-
Record the number of germinated seeds (radicle emergence) at regular intervals over several days.
-
Calculate the germination percentage for each treatment and concentration.
-
Determine the IC₅₀ value for germination inhibition for both compounds.
Conclusion and Future Directions
The structural similarity and metabolic link between this compound and Abscisic Acid strongly suggest that DHV may play a significant role in plant physiology, potentially acting as a modulator of the ABA signaling pathway. The available data on DHV's inhibitory effect on seedling growth supports this hypothesis. However, a comprehensive understanding of DHV's function requires direct comparative studies with ABA.
Future research should focus on:
-
Receptor Binding Studies: Elucidating the binding affinity of DHV to the various PYR/PYL/RCAR receptors to determine if it acts as an agonist or antagonist.
-
Direct Physiological Comparisons: Conducting parallel experiments to compare the dose-response curves of DHV and ABA for key physiological processes like stomatal closure and seed germination.
-
Signaling Pathway Analysis: Investigating the downstream effects of DHV treatment on the known components of the ABA signaling pathway, such as the phosphorylation status of SnRK2 kinases and the expression of ABA-responsive genes.
By addressing these research gaps, the scientific community can gain a deeper understanding of the biological role of this compound and its potential applications in agriculture and drug development.
References
Dehydrovomifoliol's In Vivo Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dehydrovomifoliol, a naturally occurring apocarotenoid, has garnered interest for its potential therapeutic applications. This guide provides a comparative analysis of its biological effects, primarily in the context of non-alcoholic fatty liver disease (NAFLD), with the well-established hepatoprotective agent, Silymarin. While in vivo data for this compound is still emerging, this document summarizes the current understanding based on in silico, in vitro, and modeling studies, and contrasts it with the robust in vivo evidence available for Silymarin.
Performance Comparison: this compound vs. Silymarin in NAFLD Models
Due to the limited availability of in vivo studies on this compound for NAFLD, a direct quantitative comparison with Silymarin is not yet feasible. The following table summarizes key parameters from a representative in vivo study on Silymarin in a high-fat diet (HFD)-induced NAFLD mouse model. This serves as a benchmark for the anticipated effects of this compound in future in vivo research.
Table 1: In Vivo Efficacy of Silymarin in a High-Fat Diet-Induced NAFLD Mouse Model
| Parameter | Control (HFD) | Silymarin-treated (HFD) | Percentage Change |
| Body Weight | No significant change | No significant change | - |
| Liver Weight | Increased | Reduced | ↓ |
| Serum ALT | Elevated | Significantly Reduced | ↓ |
| Serum AST | Elevated | Significantly Reduced | ↓ |
| Serum Total Cholesterol | Elevated | Significantly Reduced | ↓[1] |
| Serum LDL-C | Elevated | Significantly Reduced | ↓[1] |
| Hepatic Triglycerides | Elevated | Significantly Reduced | ↓[1] |
| Hepatic Steatosis (Histology) | Severe | Attenuated | ↓[1] |
Data is illustrative and compiled from representative studies.[1] Actual values may vary based on specific experimental conditions.
Experimental Protocols
A standardized experimental protocol is crucial for validating the biological effects of a compound in vivo. Below are detailed methodologies for a typical HFD-induced NAFLD mouse model, which could be adapted for future this compound studies, and a summary of a published protocol for Silymarin.
Proposed In Vivo Experimental Protocol for this compound
This proposed protocol is based on established methodologies for inducing NAFLD in mice and provides a framework for evaluating the in vivo efficacy of this compound.[2][3][4]
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Acclimatization: 1 week under standard laboratory conditions (22±2°C, 12h light/dark cycle, ad libitum access to food and water).
-
Induction of NAFLD: Mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.[4]
-
Grouping:
-
Group 1: Normal chow diet (Control).
-
Group 2: High-fat diet (HFD Control).
-
Group 3: HFD + this compound (low dose).
-
Group 4: HFD + this compound (high dose).
-
Group 5: HFD + Silymarin (Positive Control).
-
-
Treatment: this compound and Silymarin are administered orally (e.g., by gavage) daily for the last 4-8 weeks of the HFD feeding period.
-
Endpoint Analysis:
-
Metabolic Parameters: Body weight, food intake, glucose tolerance test (GTT), and insulin tolerance test (ITT).
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), total cholesterol, triglycerides, LDL-C, and HDL-C.
-
Histopathology: Liver tissues are collected, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis.
-
Gene and Protein Expression: Liver tissues are analyzed by qPCR and Western blot for markers related to the E2F1/AKT/mTOR and PPARα–FGF21 pathways.
-
In Vivo Experimental Protocol for Silymarin
This protocol is summarized from a study by Gu et al. (2016).[1]
-
Animal Model: Male C57BL/6J mice.
-
Induction of NAFLD: Mice were fed a high-fat diet (HFD) for 20 weeks.
-
Grouping:
-
Lean control (normal chow).
-
HFD control.
-
HFD + Silymarin (30 mg/kg).
-
HFD + INT-747 (a positive control).
-
-
Treatment: Silymarin was administered orally, once daily, for 4 weeks.[1]
-
Endpoint Analysis: Body weight, food intake, plasma levels of ALT, AST, total cholesterol, HDL-C, LDL-C, and triglycerides were measured. Liver tissues were analyzed for triglyceride content and histology (Oil Red O staining). Gene expression analysis was performed for markers of lipid metabolism and oxidative stress.[1]
Signaling Pathways and Mechanisms of Action
This compound: Hypothesized Mechanisms
In silico and in vitro studies suggest that this compound may exert its effects on NAFLD through the modulation of two key signaling pathways.[5][6]
-
E2F1/AKT/mTOR Pathway: this compound is predicted to downregulate the transcription factor E2F1.[5] This, in turn, is expected to inhibit the AKT/mTOR signaling cascade, a central regulator of cell growth and metabolism.[5] Dysregulation of this pathway is implicated in the pathogenesis of NAFLD.[5]
-
PPARα–FGF21 Pathway: In vitro studies have shown that (+)-Dehydrovomifoliol can activate Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of fatty acid oxidation.[7] This activation leads to an increase in Fibroblast Growth Factor 21 (FGF21), a hormone with beneficial effects on glucose and lipid metabolism.[7]
Caption: Hypothesized signaling pathways of this compound in NAFLD.
Silymarin: Established Mechanisms in NAFLD
Silymarin's hepatoprotective effects are well-documented and attributed to its antioxidant, anti-inflammatory, and anti-fibrotic properties.[8] Its mechanisms of action in NAFLD involve the modulation of multiple signaling pathways.
-
Antioxidant Effects: Silymarin scavenges reactive oxygen species (ROS) and enhances the expression of antioxidant enzymes.[8]
-
Anti-inflammatory Effects: It inhibits the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines.
-
Metabolic Regulation: Silymarin has been shown to improve insulin resistance and regulate lipid metabolism.[1] It can modulate the expression of genes involved in fatty acid synthesis and oxidation.[1]
Caption: Established signaling pathways of Silymarin in NAFLD.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study evaluating a therapeutic compound for NAFLD.
Caption: General experimental workflow for in vivo NAFLD studies.
Conclusion and Future Directions
While in silico and in vitro data suggest that this compound holds promise as a therapeutic agent for NAFLD through its potential modulation of the E2F1/AKT/mTOR and PPARα–FGF21 pathways, rigorous in vivo studies are imperative to validate these findings. Future research should focus on conducting well-designed animal studies, following protocols similar to the one proposed, to generate the quantitative data necessary for a direct comparison with established treatments like Silymarin. Such studies will be crucial in determining the true therapeutic potential of this compound and its place in the landscape of NAFLD treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Alleviates Nonalcoholic Fatty Liver Disease via the E2F1/AKT/mTOR Axis: Pharmacophore Modeling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (+)-Dehydrovomifoliol Alleviates Oleic Acid-Induced Lipid Accumulation in HepG2 Cells via the PPARα–FGF21 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Specificity Challenge: Dehydrovomifoliol Cross-reactivity in Abscisic Acid Immunoassays
A Comparative Guide for Researchers
The Structural Conundrum: ABA vs. Dehydrovomifoliol
The specificity of an antibody is dictated by its ability to recognize the unique three-dimensional structure of its target antigen. Both ABA and this compound share a common carbon skeleton, which can be a source of cross-reactivity. Understanding their structural similarities and differences is key to appreciating the potential for antibody cross-recognition.
(A diagram illustrating the chemical structures of Abscisic Acid and this compound would be presented here if image generation were supported.)
Caption: Chemical structures of (S)-(+)-Abscisic Acid and this compound. Note the shared core structure and the differences in the side chain, which are critical determinants of antibody recognition.
Performance of Monoclonal Antibodies Against ABA Analogs
A seminal study by Walker-Simmons and colleagues (1991) provides a detailed analysis of the cross-reactivity of three different monoclonal antibodies (15-I-C5, DBPA 1, and MAC 62) raised against (S)-(+)-ABA.[3][4] Their findings highlight the critical structural features of the ABA molecule that are essential for antibody recognition. The data underscores that even minor modifications to the ABA structure can significantly impact antibody binding, suggesting that the more structurally distinct this compound may exhibit low cross-reactivity.
Below is a summary of the cross-reactivity data for key ABA analogs from this study. The cross-reactivity is expressed as the percentage of the concentration of the analog required to displace 50% of the bound tracer relative to the concentration of (S)-(+)-ABA required for the same displacement.
| Compound | Structural Difference from (S)-(+)-ABA | Monoclonal Antibody 15-I-C5 (%) | Monoclonal Antibody DBPA 1 (%) | Monoclonal Antibody MAC 62 (%) |
| (S)-(+)-Abscisic Acid | - | 100 | 100 | 100 |
| (R)-(-)-Abscisic Acid | Enantiomer | <0.1 | <0.1 | 1.0 |
| Phaseic Acid (PA) | C-8' hydroxylation and cyclization | <0.1 | <0.1 | <0.1 |
| Dihydrophaseic Acid (DPA) | Reduction of PA ketone | <0.1 | <0.1 | <0.1 |
| ABA-Glucose Ester | Glucose conjugate at C-1 | <0.1 | <0.1 | <0.1 |
| (+)-trans-Abscisic Acid | Isomer of the C2-C3 double bond | <0.1 | <0.1 | <0.1 |
| (-)-trans-Abscisic Acid | Enantiomer of trans-ABA | <0.1 | <0.1 | <0.1 |
Data sourced from Walker-Simmons M, et al. 1991. Plant Physiology.[3][4]
The extremely low cross-reactivity of these antibodies with major ABA metabolites like phaseic acid and dihydrophaseic acid is a strong indicator of their high specificity for the intact ABA molecule. This suggests that an antibody highly specific to ABA would likely show minimal cross-reactivity to this compound, which has a more significantly altered side chain.
Experimental Protocols: A Guide to Competitive ELISA for ABA Quantification
The following is a representative protocol for a competitive ELISA, based on methodologies outlined in commercially available kits. This protocol can be adapted by researchers to assess the cross-reactivity of this compound or other compounds with their specific ABA immunoassay.
Principle of the Assay
This is a competitive immunoassay. The microtiter plate is pre-coated with a known amount of ABA. An unknown amount of ABA in the sample or standard competes with the coated ABA for binding to a limited amount of primary antibody. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is then added, which binds to the primary antibody. After washing, a substrate solution is added, and the color develops in inverse proportion to the amount of ABA in the sample.
Materials
-
Microtiter plate pre-coated with ABA
-
(S)-(+)-ABA standards
-
This compound (or other compounds to be tested for cross-reactivity)
-
Anti-ABA primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure
-
Standard and Sample Preparation: Prepare a serial dilution of ABA standards (e.g., from 0.1 to 100 ng/mL). Prepare a similar dilution series for this compound.
-
Competitive Binding: Add 50 µL of standard or sample to the appropriate wells of the microtiter plate.
-
Add Primary Antibody: Add 50 µL of the diluted anti-ABA primary antibody to each well.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.
-
Add Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis
-
Construct a standard curve by plotting the absorbance values against the logarithm of the ABA concentration.
-
Determine the concentration of ABA in the unknown samples by interpolating their absorbance values from the standard curve.
-
To determine the cross-reactivity of this compound, calculate the concentration of this compound that causes a 50% reduction in the maximum absorbance (IC50).
-
The percent cross-reactivity is calculated as: (IC50 of ABA / IC50 of this compound) x 100%
Visualizing the Mechanism of Cross-Reactivity
The following diagram illustrates the principle of a competitive immunoassay for ABA and demonstrates how a cross-reacting compound like this compound can interfere with the accurate measurement of ABA.
Caption: Competitive Immunoassay Principle and Cross-Reactivity.
Conclusion and Recommendations
The specificity of the antibody is a critical parameter for the reliable quantification of ABA using immunoassays. While direct experimental data on the cross-reactivity of this compound in commercially available ABA immunoassays is lacking in the current literature, the existing data for other ABA metabolites suggests that highly specific monoclonal antibodies are capable of distinguishing between closely related structures.
For researchers, it is imperative to:
-
Consult the manufacturer's data sheet: Always check the cross-reactivity data provided by the supplier of the ABA immunoassay kit.
-
Perform validation experiments: If this compound or other structurally related compounds are expected to be present in your samples, it is crucial to perform your own cross-reactivity tests using the protocol outlined above.
-
Consider alternative methods: In cases where high levels of cross-reacting compounds are present, confirmatory analysis using a physico-chemical method such as liquid chromatography-mass spectrometry (LC-MS) is recommended for accurate quantification of ABA.
By carefully considering and experimentally verifying the specificity of their immunoassays, researchers can ensure the accuracy and reliability of their ABA measurements, leading to more robust and reproducible scientific findings.
References
A Comparative Analysis of the Bioactivity of Dehydrovomifoliol Isomers
For Researchers, Scientists, and Drug Development Professionals
Dehydrovomifoliol, a naturally occurring apocarotenoid, has garnered significant interest in the scientific community for its diverse biological activities. As a chiral molecule, it exists in different stereoisomeric forms, which may exhibit distinct pharmacological properties. This guide provides an objective comparison of the known bioactivities of this compound isomers, supported by available experimental data, to aid researchers in their exploration of this promising compound for therapeutic applications.
Overview of Bioactivity
Current research has primarily focused on the biological effects of (+)-Dehydrovomifoliol and, to a lesser extent, on preparations where the specific isomer is not defined. The documented bioactivities of this compound include anti-inflammatory, antioxidant, and anti-cancer effects, as well as a significant role in mitigating non-alcoholic fatty liver disease (NAFLD).
While direct comparative studies on the bioactivity of different this compound isomers are limited in the currently available scientific literature, this guide summarizes the existing data for individual isomers and related compounds to provide a basis for further investigation.
Comparative Bioactivity Data
The following tables summarize the quantitative data from key studies on the bioactivity of this compound and its related isomer, Vomifoliol.
Table 1: Anti-inflammatory and Antioxidant Activity
| Compound/Isomer | Assay | Cell Line/Model | Key Findings | Reference |
| (+)-Dehydrovomifoliol | General Mention | - | Possesses anti-inflammatory and antioxidant effects. | [1] |
| (6S,9R)-Vomifoliol | Cytokine Release (LPS-stimulated) | Human Neutrophils & PBMCs | Dose-dependent reduction of TNF-α, IL-8, IL-6, IL-1β. Upregulation of IL-10. | [2] |
| (6S,9R)-Vomifoliol | ROS Production (fMLP-stimulated) | Human Neutrophils | Significant, dose-dependent reduction of reactive oxygen species. | [2] |
Table 2: Activity in Non-Alcoholic Fatty Liver Disease (NAFLD)
| Compound/Isomer | Assay | Cell Line | Key Findings | Reference |
| (+)-Dehydrovomifoliol | Lipid Accumulation (Oleic Acid-induced) | HepG2 | Significantly reduced lipid accumulation. | [1][3] |
| (+)-Dehydrovomifoliol | Gene Expression (RT-qPCR) | HepG2 | Decreased expression of lipogenesis genes (SREBP1, ACC, FASN). Increased expression of fatty acid oxidation genes (PPARα, ACOX1, FGF21). | [1] |
| This compound (isomer not specified) | Molecular Docking & Bioinformatics | - | Identified E2F1 as a core gene in NAFLD treatment, regulating fat metabolism via the AKT/mTOR pathway. | [4] |
Table 3: Anticancer Activity
| Compound/Isomer | Assay | Cell Line | Key Findings | Reference |
| (+)-Dehydrovomifoliol | General Mention | - | Possesses anticancer activity. | [1] |
Note: Direct comparative IC50 values for different this compound isomers in anticancer assays are not currently available in the literature.
Signaling Pathways and Mechanisms of Action
This compound isomers exert their biological effects through modulation of key signaling pathways.
PPARα–FGF21 Pathway in NAFLD
(+)-Dehydrovomifoliol has been shown to alleviate lipid accumulation in hepatocytes by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα)–Fibroblast Growth Factor 21 (FGF21) pathway[1]. This pathway plays a crucial role in fatty acid oxidation.
E2F1/AKT/mTOR Axis in NAFLD
This compound (isomer not specified) is also implicated in the regulation of fat metabolism through the E2F1/AKT/mTOR signaling pathway[4]. By targeting the transcription factor E2F1, it influences downstream signaling cascades involved in cellular growth, proliferation, and metabolism.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the bioactivities of this compound isomers, detailed protocols for key experiments are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the this compound isomers. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each isomer.
Anti-inflammatory Activity: Cytokine Release Assay (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory and anti-inflammatory cytokines released by immune cells.
Protocol:
-
Cell Culture and Stimulation: Culture immune cells (e.g., human PBMCs or RAW 264.7 macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of this compound isomers.
-
Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.
-
ELISA: Perform the ELISA for specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) according to the manufacturer's instructions. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Adding the cell culture supernatants.
-
Adding a detection antibody.
-
Adding an enzyme-linked secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Data Analysis: Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
Signaling Pathway Analysis: Western Blotting
Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation (e.g., phosphorylation of key proteins).
Protocol for AKT/mTOR Pathway Analysis:
-
Cell Lysis: Treat cells with this compound isomers, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of AKT and mTOR.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion and Future Directions
The available evidence suggests that this compound, particularly the (+)-isomer, is a promising bioactive compound with potential therapeutic applications in NAFLD, inflammation, and cancer. However, the lack of direct comparative studies between its different stereoisomers represents a significant knowledge gap.
Future research should focus on the stereoselective synthesis of this compound isomers and a systematic comparison of their bioactivities. Such studies are crucial to fully elucidate the structure-activity relationship and to identify the most potent and selective isomer for further drug development. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for these future investigations.
References
- 1. (+)-Dehydrovomifoliol Alleviates Oleic Acid-Induced Lipid Accumulation in HepG2 Cells via the PPARα–FGF21 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Antioxidant Effects of (6 S,9 R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Alleviates Nonalcoholic Fatty Liver Disease via the E2F1/AKT/mTOR Axis: Pharmacophore Modeling and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Dehydrovomifoliol Analogs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of dehydrovomifoliol and its analogs. Due to a limited number of publicly available studies on a comprehensive series of this compound analogs, this guide focuses on the known biological activities of this compound and infers potential SAR from closely related megastigmane norisoprenoids.
This compound, a C13-norisoprenoid derived from the degradation of carotenoids, has garnered significant interest for its diverse biological activities. Primarily, research has highlighted its potential in mitigating non-alcoholic fatty liver disease (NAFLD) through distinct signaling pathways. This guide summarizes the current understanding of its mechanisms of action, provides quantitative data where available, and outlines the experimental protocols used to determine its bioactivity.
Comparative Analysis of Biological Activity
While a comprehensive SAR study on a series of this compound analogs is not yet available in the public domain, the existing research on this compound provides a foundation for understanding its therapeutic potential. The primary reported activities center on its effects on liver cells, particularly in the context of NAFLD.
| Compound | Biological Activity | Test System | Key Findings | Quantitative Data |
| (+)-Dehydrovomifoliol | Alleviation of Oleic Acid-Induced Lipid Accumulation | HepG2 cells | Decreased expression of lipogenesis-related genes (SREBP1, ACC, FASN) and increased expression of fatty acid oxidation-related genes (PPARα, ACOX1, FGF21).[1] | Pretreatment with (+)-dehydrovomifoliol (concentrations not specified) significantly decreased mRNA expression of SREBP1, ACC, and FASN, and significantly increased mRNA expression of PPARα, ACOX1, and FGF21.[1] |
| This compound | Alleviation of Nonalcoholic Fatty Liver Disease | In silico analysis and molecular docking | Identified as a potential downregulator of the E2F1/AKT/mTOR signaling axis. E2F1 was identified as a core target gene.[2][3] | Pharmacophore modeling showed four hydrophobic and one acceptor interaction with E2F1.[2] |
Signaling Pathways and Mechanisms of Action
This compound has been shown to exert its effects through at least two distinct signaling pathways in hepatocytes, contributing to its potential therapeutic benefits in NAFLD.
The PPARα-FGF21 Pathway
(+)-Dehydrovomifoliol has been demonstrated to alleviate oleic acid-induced lipid accumulation in HepG2 cells by modulating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Fibroblast Growth Factor 21 (FGF21) signaling pathway.[1][4] This pathway is crucial for regulating fatty acid oxidation.
The E2F1/AKT/mTOR Axis
Through in silico studies, this compound has been identified as a potential modulator of the E2F1/AKT/mTOR signaling pathway.[2][3] Downregulation of this pathway is implicated in the alleviation of NAFLD.
References
- 1. (+)-Dehydrovomifoliol Alleviates Oleic Acid-Induced Lipid Accumulation in HepG2 Cells via the PPARα–FGF21 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Alleviates Nonalcoholic Fatty Liver Disease via the E2F1/AKT/mTOR Axis: Pharmacophore Modeling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Alleviates Nonalcoholic Fatty Liver Disease via the E2F1/AKT/mTOR Axis: Pharmacophore Modeling and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+)-Dehydrovomifoliol Alleviates Oleic Acid-Induced Lipid Accumulation in HepG2 Cells via the PPARα-FGF21 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydrovomifoliol: A Potential but Unvalidated Biomarker for Plant Stress
A comparative guide for researchers, scientists, and drug development professionals.
Dehydrovomifoliol, an apocarotenoid structurally related to the well-established plant stress hormone abscisic acid (ABA), presents an intriguing candidate as a biomarker for plant stress. However, a comprehensive review of the current scientific literature reveals a significant gap in its validation for this purpose. While its chemical similarity to ABA and the known role of apocarotenoids in stress signaling suggest potential, direct experimental evidence comparing its performance against established biomarkers is lacking. This guide provides an objective comparison of this compound with alternative stress biomarkers, supported by available, albeit limited, data and outlines the necessary experimental protocols for its validation.
Comparative Analysis of Plant Stress Biomarkers
To effectively evaluate the potential of this compound, it is crucial to compare it with widely accepted plant stress biomarkers. The following table summarizes the key characteristics of this compound in relation to proline and malondialdehyde (MDA), two of the most common indicators of abiotic stress in plants.
| Biomarker | Class | Primary Stress Indication | Method of Quantification | Advantages | Limitations |
| This compound | Apocarotenoid | Phytotoxicity, potential role in stress signaling (inferred) | High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) | Structurally related to ABA, suggesting a potential role in stress signaling. | Lack of direct validation as a stress biomarker; limited data on accumulation under specific stresses; no established signaling pathway in plants. |
| Proline | Amino Acid | Osmotic stress | Spectrophotometry (Ninhydrin-based assay) | Well-established and widely used; simple and cost-effective quantification. | Can accumulate in response to a wide range of stresses, lacking specificity. |
| Malondialdehyde (MDA) | Aldehyde | Oxidative stress (lipid peroxidation) | Spectrophotometry (Thiobarbituric acid reactive substances - TBARS assay) | Direct indicator of membrane damage due to oxidative stress. | Can be influenced by other factors besides stress; the TBARS assay can have specificity issues. |
Experimental Protocols
Validating this compound as a plant stress biomarker requires rigorous experimental investigation. The following protocols provide a framework for inducing plant stress and quantifying this compound and other biomarkers.
Plant Material and Stress Treatment
A standardized protocol for inducing abiotic stress is critical for comparative studies.
-
Plant Species: Select a model plant species such as Arabidopsis thaliana or a crop species relevant to the research focus.
-
Growth Conditions: Grow plants under controlled environmental conditions (e.g., 22°C, 16h light/8h dark photoperiod).
-
Stress Induction:
-
Drought Stress: Withhold water for a specified period or use polyethylene glycol (PEG) to induce osmotic stress.
-
Salinity Stress: Irrigate with solutions of increasing NaCl concentrations.
-
Heat Stress: Expose plants to elevated temperatures for a defined duration.
-
-
Sample Collection: Harvest plant tissues (e.g., leaves, roots) at different time points after stress induction and immediately freeze them in liquid nitrogen for subsequent analysis.
Quantification of this compound
-
Extraction:
-
Homogenize frozen plant tissue in a suitable solvent (e.g., methanol or ethyl acetate).
-
Centrifuge the homogenate to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Purification (Optional): Solid-phase extraction (SPE) can be used to clean up the extract and enrich for apocarotenoids.
-
Quantification by HPLC:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Detection: UV detector set at the maximum absorbance wavelength for this compound (approximately 238 nm).
-
Quantification: Use a standard curve prepared with a pure this compound standard.
-
-
Quantification by GC-MS:
-
Derivatization: Silylation of the extract may be necessary to improve the volatility of this compound.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Ionization: Electron ionization (EI).
-
Quantification: Use a labeled internal standard for accurate quantification.
-
Quantification of Proline
A widely used method for proline quantification is the ninhydrin-based spectrophotometric assay.
-
Extract proline from plant tissue using sulfosalicylic acid.
-
React the extract with acid-ninhydrin reagent at 100°C.
-
Extract the red-colored product with toluene.
-
Measure the absorbance at 520 nm.
-
Quantify using a standard curve prepared with known concentrations of proline.
Quantification of Malondialdehyde (MDA)
The TBARS assay is a common method for estimating lipid peroxidation by measuring MDA levels.
-
Homogenize plant tissue in trichloroacetic acid (TCA).
-
Add thiobarbituric acid (TBA) reagent to the supernatant and heat at 95°C.
-
Cool the reaction mixture and centrifuge.
-
Measure the absorbance of the supernatant at 532 nm and correct for non-specific absorbance at 600 nm.
-
Calculate MDA concentration using its extinction coefficient.
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes involved in the validation of this compound as a plant stress biomarker, the following diagrams are provided.
Caption: Experimental workflow for the validation of this compound as a plant stress biomarker.
Caption: Simplified biosynthetic relationship of this compound to abscisic acid and plant stress response.
Conclusion and Future Directions
The validation of this compound as a reliable biomarker for plant stress is still in its infancy. While its chemical proximity to ABA is promising, substantial research is required to establish a direct and quantifiable link between its accumulation and the plant's response to specific stressors. Future studies should focus on:
-
Comprehensive Profiling: Quantifying this compound levels in a variety of plant species under a range of well-defined abiotic stresses.
-
Comparative Studies: Directly comparing the kinetics and magnitude of this compound accumulation with established biomarkers like proline and MDA under identical stress conditions.
-
Elucidation of Signaling Pathway: Investigating the downstream signaling components and physiological responses triggered by this compound in plants.
-
Development of Standardized Protocols: Establishing robust and reproducible analytical methods for the routine quantification of this compound in plant tissues.
By addressing these research gaps, the scientific community can determine the true potential of this compound as a valuable tool for assessing plant health and developing stress-tolerant crops.
Comparative Transcriptomics of Abscisic Acid (ABA)-Treated Plants: A Proxy for Dehydrovomifoliol Effects
For Researchers, Scientists, and Drug Development Professionals
Dehydrovomifoliol, an apocarotenoid structurally related to the phytohormone abscisic acid (ABA), is an emerging molecule of interest for its potential biological activities. While direct comparative transcriptomic studies on this compound-treated plants are not yet available in published literature, the extensive research on its structural analog, ABA, provides a robust framework for predicting its potential effects on gene expression and cellular signaling in plants. This guide presents a comparative analysis of transcriptomic responses to exogenous ABA treatment across different plant species, offering insights into the potential molecular mechanisms that could be modulated by this compound.
Data Presentation: Comparative Analysis of ABA-Regulated Gene Expression
Transcriptomic studies in various plant species have revealed a conserved yet distinct set of genes that are differentially regulated by ABA. These genes are implicated in a wide array of cellular processes, from stress responses to growth and development. The following tables summarize key findings from comparative transcriptomic analyses in Arabidopsis thaliana, Tomato (Solanum lycopersicum), and Brassica napus.
Table 1: Summary of Differentially Expressed Genes (DEGs) in Response to Exogenous ABA Treatment
| Species | Total DEGs | Up-regulated Genes | Down-regulated Genes | Key Enriched Gene Ontology (GO) Terms (Up-regulated) | Key Enriched GO Terms (Down-regulated) | Reference |
| Arabidopsis thaliana | 1354 | Not specified | Not specified | Response to water deprivation, response to salt stress, ABA signaling pathway | Photosynthesis, chlorophyll biosynthetic process, cell wall organization | [1] |
| Solanum lycopersicum (Tomato) | 2787 | Not specified | Not specified | Response to stress, signal transduction, transcription regulation | Photosynthesis, primary metabolic process, growth | [2][3] |
| Brassica napus (Guard Cells) | 12228 | Not specified | Not specified | Response to abscisic acid, response to water stress, ion transport | Photosynthesis, cell growth, cell cycle | [4] |
Table 2: Key ABA-Responsive Transcription Factor Families
| Transcription Factor Family | General Role in ABA Response | Observed Regulation by ABA | Plant Species |
| bZIP (ABF/AREB) | Master regulators of ABA-dependent gene expression, binding to ABRE cis-elements. | Up-regulated | Arabidopsis, Tomato, Brassica napus |
| MYB | Integration of ABA signaling with other hormonal and stress pathways. | Both Up- and Down-regulated | Arabidopsis, Tomato, Brassica napus |
| NAC | Involved in stress tolerance and developmental processes regulated by ABA. | Up-regulated | Arabidopsis, Tomato |
| WRKY | Regulation of defense responses and crosstalk between ABA and other signaling pathways. | Up-regulated | Arabidopsis, Tomato |
| AP2/ERF | Integration of ABA signaling with ethylene and other stress responses. | Up-regulated | Arabidopsis, Tomato |
Experimental Protocols
Understanding the methodologies employed in these transcriptomic studies is crucial for interpreting the data and designing future experiments.
General Experimental Workflow for Plant Transcriptomics
References
- 1. Genome-wide gene expression profiling in Arabidopsis thaliana reveals new targets of abscisic acid and largely impaired gene regulation in the abi1-1 mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative transcriptome analysis of tomato (Solanum lycopersicum) in response to exogenous abscisic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transcriptomic dynamics of ABA response in Brassica napus guard cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Dehydrovomifoliol: A Comparative Molecular Docking Analysis
A deep dive into the binding affinities and interaction mechanisms of Dehydrovomifoliol with key protein targets offers a promising glimpse into its therapeutic potential. This guide provides a comparative analysis of this compound's performance against other known inhibitors and agonists, supported by in-silico experimental data, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.
This compound, a natural apocarotenoid, has garnered significant interest for its diverse biological activities. Recent molecular docking studies have elucidated its potential to interact with a range of protein targets implicated in various diseases, including nonalcoholic fatty liver disease (NAFLD). This guide synthesizes the available data to offer a clear comparison of this compound's binding efficacy and provides detailed experimental protocols for in-silico analysis.
Comparative Analysis of Binding Affinities
Molecular docking simulations predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The binding affinity, often represented as a negative score in kcal/mol, indicates the strength of the interaction, with a more negative value suggesting a stronger and more stable binding.
A key study identified seven potential protein targets of this compound in the context of NAFLD: E2F1, MERTK, SOX17, MMP9, SULT2A1, VEGFA, and BLVRA.[1][2][3][4] The binding affinities of this compound with these targets are presented below, alongside a comparison with other known ligands for these proteins collated from various studies. Furthermore, this compound has been investigated as a potential PPARα agonist, and its binding affinity is compared with a known agonist.[5]
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Reference |
| E2F1 | This compound | -7.2 | [1] |
| HLM006474 | -10.95 | ||
| MERTK | This compound | -4.5 | [1] |
| UNC2541 | -11.80 | [6] | |
| AZD7762 | IC50: ~37.96 nM | [7] | |
| SOX17 | This compound | -6.1 | [1] |
| Data for a direct comparator is limited in the reviewed literature. | |||
| MMP9 | This compound | -5.6 | [1] |
| Compound 9 | -8.59 | [8] | |
| 3,4-dihydroxy-1,6-bis(3-methoxyphenyl)hexane-1,6-dione | -392.21 (Interaction Energy) | [9] | |
| SULT2A1 | This compound | -7.0 | [1] |
| 17α-ethinylestradiol | Potent Inhibitor | [10] | |
| VEGFA | This compound | -5.0 | [1] |
| Axitinib | -17.4 kJ/mol | [9] | |
| Aflibercept | KD: 0.490 pM | [11] | |
| BLVRA | This compound | -6.4 | [1] |
| Data for a direct comparator is limited in the reviewed literature. | |||
| PPARα | This compound | Forms hydrogen bonds with Gly335, Met220, and Asn219 | [5] |
| AZ-2 (co-crystallized ligand) | - | [12] | |
| Glycerate | -7.1 | [12] |
Note: Direct comparison of binding affinities across different studies should be approached with caution due to variations in docking software, force fields, and specific protocols used. The IC50 and KD values represent experimentally determined inhibition and dissociation constants, respectively, and are not directly comparable to in-silico binding affinities.
Key Signaling Pathways
This compound's interaction with E2F1 and PPARα suggests its involvement in crucial signaling pathways.
E2F1/AKT/mTOR Signaling Pathway
The study that identified E2F1 as a core target of this compound also highlighted the involvement of the AKT/mTOR signaling pathway.[1][3][4][13] This pathway is a central regulator of cell proliferation, growth, and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Alleviates Nonalcoholic Fatty Liver Disease via the E2F1/AKT/mTOR Axis: Pharmacophore Modeling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Alleviates Nonalcoholic Fatty Liver Disease via the E2F1/AKT/mTOR Axis: Pharmacophore Modeling and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+)-Dehydrovomifoliol Alleviates Oleic Acid-Induced Lipid Accumulation in HepG2 Cells via the PPARα–FGF21 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Crystal Structure of the Kinase Domain of MerTK in Complex with AZD7762 Provides Clues for Structure-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Binding and neutralization of vascular endothelial growth factor (VEGF) and related ligands by VEGF Trap, ranibizumab and bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular docking of Glyceroneogenesis pathway intermediates with Peroxisome Proliferator- Activated Receptor-Alpha (PPAR-α) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. [PDF] this compound Alleviates Nonalcoholic Fatty Liver Disease via the E2F1/AKT/mTOR Axis: Pharmacophore Modeling and Molecular Docking Study | Semantic Scholar [semanticscholar.org]
Unveiling Dehydrovomifoliol: A Comparative Guide for Discovery in Novel Plant Species
For researchers, scientists, and professionals in drug development, the identification of known bioactive compounds in new plant species is a critical step in natural product discovery. Dehydrovomifoliol, a C13-norisoprenoid, has garnered significant interest for its diverse biological activities, including its potential role in alleviating nonalcoholic fatty liver disease. This guide provides a comparative overview of this compound's presence in various plant species, details the analytical methods for its confirmation, and explores its known signaling pathways.
Presence and Concentration of this compound in Various Plant Species
This compound has been identified in a range of plant species. While quantitative data remains sparse for many novel sources, existing studies provide valuable benchmarks for comparison. The concentration of this compound can vary significantly depending on the plant species, the part of the plant analyzed, and the extraction method employed.
| Plant Species | Plant Part | Analytical Method | Concentration/Yield | Citation |
| Nitraria sibirica Pall. | Leaves | HSCCC, HPLC, MS, NMR | 23 mg from 1 g of crude extract (95% purity) | [1] |
| Artemisia frigida Willd. | Aerial Parts | HPLC, MS, NMR | Presence confirmed; quantitative data not specified | [2][3] |
| Albizia richardiana | Leaves | Spectral Analysis | Presence confirmed; I50 values for phytotoxicity determined | [4] |
| Dregea volubilis | Leaves | Not Specified | Presence confirmed | [5] |
| Artemisia species | General | LC-MS/MS | Presence of related compounds quantified, but not this compound specifically | [6][7][8][9] |
Experimental Protocols for this compound Identification
The confirmation of this compound in a novel plant species requires a systematic analytical approach, from sample preparation to sophisticated instrumental analysis.
Sample Preparation and Extraction
A generalized protocol for the extraction of this compound from plant material is as follows:
-
Drying and Grinding: Plant material (e.g., leaves, stems) is first dried to a constant weight, typically in an oven at a controlled temperature (e.g., 40-60°C), to prevent enzymatic degradation of the target compound. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent. Methanol, ethanol, and chloroform are commonly used solvents for the extraction of moderately polar compounds like this compound.[1] Maceration, sonication, or Soxhlet extraction can be employed. A typical procedure involves soaking the plant powder in the solvent for an extended period (e.g., 24-48 hours) with occasional agitation, followed by filtration. This process is often repeated multiple times to ensure complete extraction.
-
Concentration: The resulting extract is then concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a crude extract.
Chromatographic Separation and Purification
High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are powerful techniques for the separation and purification of this compound from complex plant extracts.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like 0.1% formic acid) and an organic solvent such as acetonitrile or methanol is commonly employed.
-
Detection: A Diode Array Detector (DAD) can be used to monitor the elution profile at a specific wavelength (e.g., 254 nm).[1]
-
-
High-Speed Counter-Current Chromatography (HSCCC):
-
Solvent System: A biphasic solvent system is required. For the separation of (S)-dehydrovomifoliol from Nitraria sibirica Pall., a system composed of n-hexane-ethyl acetate-methanol-water (1:5:1:5, v/v) has been successfully used.[1]
-
Structural Elucidation
The definitive identification of this compound is achieved through spectroscopic methods:
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the detailed chemical structure of the molecule.
Signaling Pathway and Biological Activity
This compound has been shown to exert its biological effects through the modulation of specific signaling pathways. One of the key pathways identified is the E2F1/AKT/mTOR signaling cascade, which is crucial in regulating cellular processes like growth, proliferation, and metabolism. This compound isolated from Artemisia frigida willd has been found to alleviate nonalcoholic fatty liver disease by targeting this pathway.[2]
Below is a diagram illustrating the generalized experimental workflow for confirming the presence of this compound in a novel plant species.
Experimental workflow for this compound identification.
The following diagram illustrates the simplified E2F1/AKT/mTOR signaling pathway that is reported to be modulated by this compound.
E2F1/AKT/mTOR signaling pathway modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Alleviates Nonalcoholic Fatty Liver Disease via the E2F1/AKT/mTOR Axis: Pharmacophore Modeling and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytotoxic Activity and Growth Inhibitory Substances from Albizia richardiana (Voigt.) King & Prain [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Artemisia spp.: An Update on Its Chemical Composition, Pharmacological and Toxicological Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling the Phytochemical Profile and Biological Potential of Five Artemisia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Artemisinin Contents in Selected Artemisia Species from Tajikistan (Central Asia) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Dehydrovomifoliol
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of dehydrovomifoliol, a sesquiterpenoid compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals who handle this compound.
This compound, while studied for its biological activities, requires careful management as a chemical waste product.[1][2][3] The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach based on its chemical class and general principles of hazardous waste management.
Quantitative Data Summary
While comprehensive quantitative data on the toxicity and environmental impact of this compound is limited, the following information has been compiled from available studies.
| Property | Value | Source |
| Chemical Class | Sesquiterpenoid, Alpha,beta-unsaturated ketone | [4] |
| Molecular Formula | C₁₃H₁₈O₃ | PubChem |
| Molecular Weight | 222.28 g/mol | PubChem |
| In Vitro Cytotoxicity | Not toxic to HepG2 cells below 50 μM | [1] |
| Environmental Hazard | Data not available; handle as potentially hazardous to aquatic life. | General Precaution |
Experimental Protocols: this compound Disposal
The following step-by-step protocol outlines the approved procedure for the disposal of this compound waste. This protocol is based on established guidelines for the disposal of chemical waste.[5][6][7][8]
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Labeled hazardous waste container (non-halogenated organic waste).
-
Secondary containment for the waste container.
-
Fume hood.
Procedure:
-
Segregation: Collect all waste containing this compound separately. Do not mix with halogenated solvents, strong acids, bases, or heavy metal waste.[5][7][9]
-
Waste Collection:
-
For solid this compound or materials contaminated with it (e.g., gloves, weighing paper), place them in a designated, sealed, and clearly labeled solid waste container for non-halogenated organic compounds.
-
For solutions of this compound in non-halogenated organic solvents (e.g., ethanol, acetone, ethyl acetate), collect the waste in a designated, sealed, and clearly labeled liquid waste container for non-halogenated solvents.[10]
-
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the type of waste (e.g., "Non-Halogenated Organic Solvent Waste"). Ensure the label also includes the date of accumulation and the responsible researcher's name.
-
Storage: Store the sealed waste container in a designated and well-ventilated hazardous waste accumulation area, within secondary containment to prevent spills.[5] The storage area should be away from heat sources and incompatible chemicals.
-
Disposal Request: Once the container is full (no more than 90% capacity) or has reached the local storage time limit, arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]
-
Spill Management: In case of a spill, contain the spill using an appropriate absorbent material. Clean the area with a suitable solvent and collect all contaminated materials as hazardous waste. Report the spill to your EHS office.
Operational Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
References
- 1. (+)-Dehydrovomifoliol Alleviates Oleic Acid-Induced Lipid Accumulation in HepG2 Cells via the PPARα–FGF21 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Alleviates Nonalcoholic Fatty Liver Disease via the E2F1/AKT/mTOR Axis: Pharmacophore Modeling and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0036819) [hmdb.ca]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. ethz.ch [ethz.ch]
- 7. nipissingu.ca [nipissingu.ca]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. geo.utexas.edu [geo.utexas.edu]
- 10. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
